3-Methoxy-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDZUORTXOCQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548026 | |
| Record name | 3-Methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16712-55-3 | |
| Record name | 3-Methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for obtaining 3-methoxy-1H-indole, a valuable heterocyclic motif in medicinal chemistry and drug development. The document outlines key synthesis strategies, presents detailed experimental protocols for cited methodologies, and offers a quantitative comparison of these routes. Visual diagrams of the synthesis pathways are included to facilitate a clear understanding of the chemical transformations.
Executive Summary
The synthesis of this compound can be primarily achieved through two main strategies: the direct O-methylation of 3-hydroxy-1H-indole (indoxyl) and the construction of the indole ring system via the Fischer indole synthesis. Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield. This guide will delve into the specifics of these methods to aid researchers in selecting the most appropriate route for their synthetic needs.
Core Synthesis Pathways
Two principal routes for the synthesis of this compound are detailed below:
-
O-Methylation of 3-Hydroxy-1H-indole (Indoxyl): This is a direct and intuitive approach that involves the methylation of the hydroxyl group at the C3 position of the indole ring. Various methylating agents can be employed for this transformation.
-
Fischer Indole Synthesis: A classic and versatile method for indole synthesis, this pathway involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization.[1][2][3][4] For the synthesis of this compound, 3-methoxyphenylhydrazine serves as the key starting material.
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthesis pathways described in this guide, allowing for a direct comparison of their efficiencies.
| Pathway | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| O-Methylation | 1-Hydroxyindole-3-carboxaldehyde | Sodium methoxide (NaOMe), Methanol (MeOH) | Not specified | 12 | [5] |
| Fischer Indole Synthesis | 3-Methoxyphenylhydrazine, a C2-synthon (e.g., acetaldehyde) | Acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂) | Heating | Varies | [1][2] |
Note: The yield for the Fischer Indole Synthesis is highly dependent on the specific C2-synthon and acid catalyst used, and a specific quantitative yield for this compound via this route was not found in the surveyed literature.
Experimental Protocols
Pathway 1: O-Methylation of 1-Hydroxyindole-3-carboxaldehyde
This protocol is based on the reported synthesis of 3-methoxyindole from a related starting material.[5]
Materials:
-
1-Hydroxyindole-3-carboxaldehyde
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Apparatus for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Dissolve 1-hydroxyindole-3-carboxaldehyde in methanol in a round-bottom flask.
-
Add sodium methoxide to the solution.
-
The original protocol from which this is derived involved the reaction of 1-tosyloxyindole-3-carboxaldehyde with sodium methoxide in methanol, which generated 3-methoxyindole as one of the products.[5] Specific reaction times and temperatures for the direct methylation of 1-hydroxyindole-3-carboxaldehyde would need to be optimized.
-
Upon reaction completion, the mixture would be worked up using standard procedures, likely involving neutralization, extraction with an organic solvent, and purification by chromatography.
Yield: The reported yield for this transformation is 12%.[5]
Pathway 2: Fischer Indole Synthesis (General Protocol)
This is a generalized protocol for the Fischer indole synthesis, which can be adapted for the synthesis of this compound.[1][2]
Materials:
-
3-Methoxyphenylhydrazine
-
An appropriate C2-synthon (e.g., acetaldehyde or its equivalent)
-
An acid catalyst (e.g., hydrochloric acid, sulfuric acid, zinc chloride)
-
A suitable solvent (e.g., ethanol, acetic acid)
-
Apparatus for organic synthesis
Procedure:
-
Formation of the Hydrazone:
-
Dissolve 3-methoxyphenylhydrazine in a suitable solvent.
-
Add the C2-synthon (e.g., acetaldehyde) to the solution.
-
The mixture is typically stirred at room temperature or with gentle heating to form the corresponding 3-methoxyphenylhydrazone.
-
-
Indolization:
-
To the hydrazone solution, add the acid catalyst.
-
Heat the reaction mixture to reflux. The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and worked up. This typically involves neutralizing the acid, extracting the product with an organic solvent, washing the organic layer, drying it over an anhydrous salt, and concentrating it under reduced pressure.
-
The crude product is then purified, usually by column chromatography.
-
Mandatory Visualizations
Synthesis Pathway Diagrams
Caption: O-Methylation of 3-Hydroxy-1H-indole.
Caption: Fischer Indole Synthesis of this compound.
Spectroscopic Data for this compound
The structural confirmation of the synthesized this compound is crucial. Below is a summary of expected spectroscopic data based on the known characteristics of indole derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the methoxy group. The proton at the C2 position will appear as a singlet, and the aromatic protons on the benzene ring will exhibit splitting patterns corresponding to their positions. The methoxy group will be a sharp singlet at approximately 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms. The carbon bearing the methoxy group (C3) will be significantly shifted downfield. The other carbon signals will be in the expected regions for an indole ring system.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (147.17 g/mol ).
Note: While general characteristics are provided, specific chemical shifts and coupling constants can be found in various spectral databases and literature references for indole derivatives.[6][7][8]
Conclusion
This technical guide has outlined the primary synthetic routes to this compound, providing both a comparative overview and detailed procedural information where available in the surveyed literature. The O-methylation of 3-hydroxy-1H-indole offers a direct but potentially low-yielding pathway, while the Fischer indole synthesis represents a more classical and versatile, though potentially multi-step, approach. The choice of synthesis will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. Further optimization of the presented protocols may be necessary to achieve higher yields and purity of the final product.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. NMR dataset for indole alkaloids isolated from Brucea javanica extract - Mendeley Data [data.mendeley.com]
3-Methoxy-1H-indole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-1H-indole is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a crucial pharmacophore in numerous biologically active compounds and natural products. The presence of a methoxy group at the 3-position can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details on experimental protocols for their determination, and a discussion of its potential biological significance based on related compounds.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 16712-55-3 | ChemScene[2] |
| Molecular Formula | C₉H₉NO | ChemScene[2] |
| Molecular Weight | 147.17 g/mol | ChemScene[2] |
| Canonical SMILES | COC1=CNC2=CC=CC=C21 | PubChem[1] |
| Computed Physicochemical Properties | Value | Source |
| Topological Polar Surface Area (TPSA) | 25.02 Ų | ChemScene[2] |
| logP (Octanol-Water Partition Coefficient) | 2.1765 | ChemScene[2] |
| Hydrogen Bond Acceptor Count | 1 | ChemScene[2] |
| Hydrogen Bond Donor Count | 1 | ChemScene[2] |
| Rotatable Bond Count | 1 | ChemScene[2] |
| pKa (Predicted) | 16.49 ± 0.30 | Guidechem |
| Experimental Physical Properties | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are generalized methodologies for key experiments.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
-
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
-
Boiling Point Determination
The boiling point is a characteristic physical property of a liquid.
-
Apparatus: Thiele tube or other heating apparatus, small test tube, capillary tube (sealed at one end), thermometer.
-
Procedure:
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at the bottom, is inverted and placed in the test tube.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Aqueous Solubility Determination
Solubility is a crucial parameter for drug absorption and formulation.
-
Apparatus: Vials, analytical balance, shaker, filtration device, analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of water in a vial.
-
The vial is sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in the available literature, the broader class of methoxy-substituted indoles has been the subject of extensive research, revealing a wide range of biological activities.[3]
General Biological Activities of Methoxyindoles
Methoxy-substituted indoles have demonstrated a variety of pharmacological effects, including:
-
Anticancer Activity: Many indole derivatives exhibit cytotoxic effects against various cancer cell lines.[4]
-
Antimicrobial Activity: The indole scaffold is present in many compounds with antibacterial and antifungal properties.[5]
-
Antimycobacterial Activity: Certain substituted indoles have shown inhibitory activity against Mycobacterium tuberculosis.[6]
-
Anti-inflammatory and Antioxidant Activity: Methoxyindoles have been investigated for their potential to mitigate inflammation and oxidative stress.
Potential Signaling Pathway Involvement
Given the known activities of related indole compounds, this compound could potentially modulate various cellular signaling pathways. Research on other indole derivatives has implicated their involvement in pathways such as:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and is a common target for anticancer agents. Indole-3-carbinol and its derivatives have been shown to modulate this pathway.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase pathway is involved in cellular responses to a variety of stimuli and plays a key role in cancer. Indole alkaloids have been found to affect this pathway.[7]
-
Bacterial Quorum Sensing: Indole and its derivatives can act as signaling molecules in bacteria, influencing processes like biofilm formation and virulence.[8]
The following diagram illustrates a generalized workflow for investigating the biological activity of a novel indole compound.
The following diagram depicts a simplified representation of a signaling pathway that could be investigated.
Conclusion
This compound is a compound of interest due to its structural relation to a wide range of biologically active molecules. While comprehensive experimental data on its physicochemical properties and specific biological activities are currently limited in the public domain, this guide provides a summary of the available computed data and outlines the standard experimental procedures for their determination. Further research into the biological effects and mechanism of action of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. This compound | C9H9NO | CID 13736886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Methoxy-1H-indole (CAS: 16712-55-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-1H-indole is a heterocyclic aromatic compound belonging to the indole family. While the broader class of methoxy-substituted indoles has garnered significant interest in medicinal chemistry due to their diverse biological activities, specific research on this compound itself is limited. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, general synthetic approaches, and a discussion of the potential biological significance of the methoxyindole scaffold in drug discovery. Due to the scarcity of specific experimental data for this compound, information from closely related analogues is presented to provide context and potential avenues for future research.
Chemical and Physical Properties
Quantitative data for this compound is summarized in the tables below. It is important to note that while some physical properties are available from computational predictions, specific experimental data for properties such as melting point, boiling point, and solubility are not readily found in the current literature.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16712-55-3 | [1][2] |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| SMILES | COC1=CNC2=CC=CC=C21 | [1] |
| InChI | InChI=1S/C9H9NO/c1-11-9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | [3] |
| Purity (Typical) | ≥98% | [1] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 25.02 Ų | [1] |
| logP (Octanol-Water Partition Coefficient) | 2.1765 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
| pKa (Predicted) | 16.49 ± 0.30 | [2] |
Synthesis and Reactivity
General Synthetic Strategies for Methoxy-Activated Indoles
Several classical indole syntheses can be adapted for the preparation of methoxyindoles, including:
-
Fischer Indole Synthesis: This is one of the most common methods for indole synthesis, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For 3-methoxyindoles, a suitably substituted phenylhydrazine and an α-methoxy aldehyde or ketone could potentially be used.
-
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of aniline.
-
Hemetsberger Indole Synthesis: This involves the thermal decomposition of an α-azido-cinnamic ester.
A potential synthetic route starting from indoxyl, a common precursor, is depicted in the workflow diagram below.
Reactivity
The indole nucleus is electron-rich, and the presence of a methoxy group at the 3-position is expected to influence its reactivity.[4] The methoxy group is an electron-donating group, which can further activate the indole ring towards electrophilic substitution. However, the 3-position is typically the most reactive site for electrophilic attack in indoles. With this position blocked by the methoxy group, electrophilic substitution would be directed to other positions on the pyrrole or benzene ring.
Spectroscopic Data
Specific spectroscopic data for this compound is not available in the public domain. However, characteristic spectral features for the indole scaffold and the methoxy group can be predicted.
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, a signal for the N-H proton of the indole, a singlet for the methoxy protons (typically around 3.8-4.0 ppm), and a signal for the proton at the 2-position of the indole ring.
-
¹³C NMR: The spectrum would show signals for the carbon atoms of the indole ring system and a signal for the methoxy carbon (typically around 55-60 ppm).
-
IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3400 cm⁻¹), C-H stretching for aromatic and methyl groups, C=C stretching for the aromatic rings, and C-O stretching for the methoxy group.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z = 147.
Biological Activity and Drug Development Potential
There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any signaling pathways associated with this compound. However, the broader class of methoxy-substituted indoles is of significant interest to medicinal chemists.
The indole scaffold is a "privileged structure" in drug discovery, appearing in numerous natural products and approved drugs. The position and nature of substituents on the indole ring can dramatically influence biological activity. Methoxy groups, in particular, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Potential Areas of Investigation
Based on the activities of other methoxyindole derivatives, potential areas of research for this compound could include:
-
Anticancer Activity: Many indole derivatives exhibit antiproliferative and cytotoxic effects against various cancer cell lines.[5][6][7] The mechanism of action often involves the inhibition of key cellular targets like tubulin or protein kinases.
-
Antimicrobial Activity: The indole nucleus is a common feature in many antimicrobial agents.
-
Neurological Activity: The structural similarity of indoles to neurotransmitters like serotonin has led to the development of numerous neurologically active drugs.
Experimental Protocols for Biological Evaluation
Should researchers wish to investigate the biological activity of this compound, standard in vitro assays could be employed.
Antiproliferative Activity Assessment (MTT Assay)
This colorimetric assay is a common method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals in viable cells.
-
Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
Conclusion
This compound is a simple indole derivative for which there is a notable lack of specific experimental and biological data in the public domain. While its basic chemical properties can be inferred or have been computationally predicted, further experimental investigation is required to fully characterize this compound. The rich history of the indole scaffold and its methoxy-substituted analogues in drug discovery suggests that this compound could be a valuable building block or a starting point for the design of novel therapeutic agents. Future research should focus on developing a robust synthetic route, fully characterizing its physicochemical and spectroscopic properties, and exploring its potential biological activities through a range of in vitro and in vivo assays.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C9H9NO | CID 13736886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. I-387, a novel antimitotic indole, displays a potent in vitro and in vivo antitumor activity with less neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Methoxy-1H-indole: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-1H-indole, catering to researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analytical techniques.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data of 5-Methoxy-3-methyl-1H-indole [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.79 | s | 1H | NH |
| 7.25 | d, J = 8.7 Hz | 1H | H-7 |
| 7.03 | d, J = 2.3 Hz | 1H | H-4 |
| 6.97 | s | 1H | H-2 |
| 6.87 | dd, J=8.7, 2.4 Hz | 1H | H-6 |
| 3.90 | s | 3H | -OCH₃ |
| 2.33 | s | 3H | -CH₃ (at C3) |
Table 2: ¹³C NMR Data of 5-Methoxy-3-methyl-1H-indole [1]
| Chemical Shift (δ) ppm | Assignment |
| 154.01 | C-5 |
| 131.53 | C-7a |
| 128.75 | C-3a |
| 122.53 | C-2 |
| 112.18 | C-7 |
| 111.74 | C-3 |
| 111.58 | C-6 |
| 100.81 | C-4 |
| 56.05 | -OCH₃ |
| 9.81 | -CH₃ (at C3) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands typical for indole derivatives.
Table 3: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1620-1450 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1250-1200 | Strong | Aryl-O Stretch (C-O) |
| ~750-700 | Strong | C-H Out-of-plane Bending |
Mass Spectrometry (MS)
The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The exact mass of this compound is 147.068413911 Da.[2]
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 147 | Molecular ion [M]⁺ |
| 132 | Loss of a methyl group ([M-CH₃]⁺) |
| 104 | Loss of a methoxy radical ([M-OCH₃]⁺) or loss of HCN from m/z 131 |
| 77 | Phenyl cation fragment |
Experimental Protocols
The following sections outline the general experimental methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR spectroscopy, approximately 5-25 mg and 50-100 mg of the solid sample, respectively, are dissolved in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[4]
Instrumentation and Data Acquisition: NMR spectra are recorded on a spectrometer, for instance, a Bruker 500 MHz instrument.[1][5] For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally set from 0 to 220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly employed.[6][7] Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a KBr plate, and allowing the solvent to evaporate.[8]
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer Spectrum instrument.[9] The spectrum is typically scanned over the mid-IR range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet or the empty sample compartment is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: For volatile compounds like this compound, Electron Ionization (EI) is a common method.[10][11] The sample is introduced into the ion source, where it is vaporized by heating. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][12]
Instrumentation and Data Acquisition: The mass spectrum is obtained using a mass spectrometer, such as a GC-MS system (e.g., ISQ Trace 1300).[1] The instrument separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of each fragment.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C9H9NO | CID 13736886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. rsc.org [rsc.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 5-Methoxyindole-3-acetic acid(3471-31-6) 1H NMR spectrum [chemicalbook.com]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 12. chromatographyonline.com [chromatographyonline.com]
The Natural Occurrence of Methoxyindoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyindoles are a class of indole derivatives characterized by the presence of a methoxy group on the indole ring. These compounds are widely distributed in nature, from microorganisms and plants to animals, and exhibit a diverse range of biological activities. Their structural similarity to key neurotransmitters and hormones, such as serotonin and melatonin, has made them a focal point of research in neuroscience, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of prominent methoxyindoles, their biosynthesis, and their physiological roles. It is designed to serve as a valuable resource for researchers and professionals in the life sciences.
Naturally Occurring Methoxyindoles: A Quantitative Overview
The following tables summarize the quantitative data available for the occurrence of key methoxyindoles in various natural sources.
Table 1: Concentration of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in Various Plant Species
| Plant Species | Part of Plant | Concentration Range | Reference(s) |
| Phalaris aquatica | Leaves | ~0.022% of dry weight | [1] |
| Virola theiodora | Bark resin | Major tryptamine present | [2] |
| Anadenanthera peregrina | Seeds | Small amounts detected | [3] |
| Dictyoloma incanescens | Bark | Isolated as a natural product | [4] |
Table 2: Concentration of 6-Methoxymellein in Carrots (Daucus carota)
| Carrot Product | Concentration Range (µg/g) | Reference(s) |
| Fresh Carrots | 0.02 - 76.00 | [5][6][7] |
| Processed Carrot Products | 0.02 - 76.00 | [5][6][7] |
| Stored Carrots (1°C for 17 weeks) | Low levels maintained | [5][6][7] |
| Blanched Carrots (Boiling Water) | Reduced by 69% compared to fresh | [5][6][7] |
| Blanched Carrots (Steam) | Reduced by 33% compared to fresh | [5][6][7] |
Table 3: Concentration of Various 5-Methoxyindoles in Animal Pineal Glands
| Animal | Methoxyindole | Concentration | Reference(s) |
| Pig | 5-Methoxyindole-3-acetic acid | nmoles/g range | |
| Melatonin | nmoles/g range | ||
| 5-Methoxytryptophol | pmoles/g range | ||
| 5-Methoxytryptamine | pmoles/g range | ||
| Cow | 5-Methoxyindole-3-acetic acid | nmoles/g range | |
| Melatonin | nmoles/g range | ||
| 5-Methoxytryptophol | pmoles/g range | ||
| 5-Methoxytryptamine | pmoles/g range | ||
| Sheep | 5-Methoxyindole-3-acetic acid | nmoles/g range | |
| Melatonin | nmoles/g range | ||
| 5-Methoxytryptophol | pmoles/g range | ||
| 5-Methoxytryptamine | pmoles/g range | ||
| Rat (Wistar & Sprague-Dawley) | Melatonin | ~0.5 pmoles/pineal | |
| 5-Methoxytryptamine | ~0.03 pmoles/pineal |
Table 4: Concentration of 5-Methoxyindole-3-acetic Acid in Human Urine
| Subject Group | Excretion Rate (µ g/day ) | Reference(s) |
| Normal Subjects | 4.77 ± 2.25 |
Biosynthesis of Methoxyindoles
The biosynthesis of methoxyindoles often originates from the amino acid tryptophan. The following diagram illustrates the general biosynthetic pathway leading to the formation of several key methoxyindoles.
General biosynthetic pathway of several methoxyindoles from tryptophan.
Experimental Protocols for Analysis
Accurate quantification of methoxyindoles is crucial for research and development. The following are representative protocols for the analysis of methoxyindoles in biological matrices.
LC-MS/MS Method for the Quantification of 5-MeO-DMT and Bufotenine in Serum
This protocol is adapted from a validated method for the analysis of 5-MeO-DMT and its metabolite, bufotenine, in mouse serum[8].
a. Sample Preparation (Protein Precipitation):
-
To 20 µL of serum in a microcentrifuge tube, add 80 µL of acetonitrile containing the internal standard (e.g., 5-Methyl-N,N-dimethyltryptamine).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC or equivalent.
-
Column: Zorbax Eclipse XDB-C18 column (4.6 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6410).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-MeO-DMT: m/z 219.2 → 174.2
-
Bufotenine: m/z 205.2 → 160.2
-
Internal Standard (5-Me-DMT): m/z 203.2 → 158.3
-
GC-MS Method for the Quantification of 6-Methoxymellein in Carrots
This protocol is based on established methods for the analysis of 6-methoxymellein in carrot samples[9][10].
a. Sample Preparation (Extraction):
-
Homogenize 10 g of carrot tissue in 50 mL of acetone.
-
Filter the homogenate and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in 20 mL of boiling water.
-
Apply the aqueous extract to a C18 solid-phase extraction (SPE) cartridge preconditioned with methanol and water.
-
Wash the cartridge with water.
-
Elute the 6-methoxymellein with methanol.
-
Evaporate the methanol and reconstitute the residue in a suitable solvent for GC-MS analysis.
b. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Selected Ion Monitoring (SIM) ions for 6-Methoxymellein: m/z 208 (molecular ion), 193, 165.
Signaling Pathways and Mechanisms of Action
Methoxyindoles exert their biological effects through various signaling pathways. The following diagrams illustrate some of the key mechanisms.
5-Methoxytryptamine Signaling via Serotonin Receptors
5-Methoxytryptamine (5-MT) is a potent agonist at several serotonin (5-HT) receptors, particularly the 5-HT1 and 5-HT2 subtypes[11]. Its signaling cascades are crucial in mediating its physiological effects.
5-Methoxytryptamine signaling through 5-HT1 and 5-HT2 receptors.
5-Methoxyindole-3-acetic Acid (Auxin) Signaling in Plants
5-Methoxyindole-3-acetic acid is a naturally occurring auxin in plants, playing a role in growth and development[8][12]. Its signaling pathway involves the regulation of gene expression.
Auxin signaling pathway involving 5-methoxyindole-3-acetic acid.
Antifungal Mechanism of 6-Methoxymellein against Botrytis cinerea
6-Methoxymellein is a phytoalexin that exhibits antifungal activity against pathogens like Botrytis cinerea[13]. Its mechanism of action is thought to involve disruption of the fungal cell wall and membrane.
Proposed antifungal mechanism of 6-methoxymellein.
Conclusion
The natural occurrence of methoxyindoles spans a wide array of organisms, and their diverse biological activities continue to be an active area of investigation. This guide has provided a snapshot of the current knowledge, including quantitative data, analytical methodologies, and key signaling pathways. For researchers, scientists, and drug development professionals, a thorough understanding of these naturally occurring compounds is paramount for harnessing their therapeutic potential and mitigating any potential risks. Further research is warranted to fully elucidate the distribution, biosynthesis, and physiological roles of the vast array of methoxyindoles found in nature.
References
- 1. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Botrytis cinerea PMT4 Is Involved in O-Glycosylation, Cell Wall Organization, Membrane Integrity, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence of 6-methoxymellein in fresh and processed carrots and relevant effect of storage and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Headspace Volatile Evaluation of Carrot Samples—Comparison of GC/MS and AuNPs-hpDNA-Based E-Nose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. usbio.net [usbio.net]
- 13. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 3-Methoxy-1H-indole Derivatives: A Technical Guide
Introduction
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1] Its unique structure allows for interaction with a wide array of biological targets.[1][2] The introduction of a methoxy (-OCH₃) group, particularly at the 3-position of the indole ring, significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications can enhance reactivity and strategically direct interactions with specific biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 3-methoxy-1H-indole derivatives, serving as a resource for researchers and professionals in drug discovery and development.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, most notably as inhibitors of tubulin polymerization.
Inhibition of Tubulin Polymerization
A primary mechanism of action for many anticancer indole derivatives is the disruption of microtubule dynamics.[3][4] By inhibiting tubulin polymerization, these compounds interfere with the formation of the mitotic spindle, a critical structure for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers apoptosis (programmed cell death).[3][5]
For instance, a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives were designed as tubulin polymerization inhibitors. One compound, 3g , not only exhibited potent antiproliferative activity but also affected microtubule dynamics, induced G2/M cell-cycle arrest, and triggered apoptosis in MCF-7 breast cancer cells.[3] Similarly, other indole derivatives have been identified as potent inhibitors of tubulin assembly, with activity comparable to the vascular disrupting agent OXi8006.[4]
Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.
Cytotoxicity Against Cancer Cell Lines
These compounds have shown broad-spectrum cytotoxicity against various human cancer cell lines. The specific substitutions on the indole ring and associated phenyl groups play a critical role in determining potency and selectivity.[4][6][7]
| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| DHI1 (4a) | Jurkat (Leukemia) | 21.83 ± 2.35 | [6] |
| HL-60 (Leukemia) | 19.14 ± 0.18 | [6] | |
| para-methoxy-substituted (4c) | Jurkat (Leukemia) | 22.3 ± 3.7 | [6] |
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 (Breast) | 0.25 | [5] |
| NCI-H460 (Lung) | 0.33 | [5] | |
| A375-C5 (Melanoma) | 0.25 | [5] | |
| Compound 31 (3-trifluoromethoxy) | SK-OV-3, NCI-H460, DU-145 | Strongly Cytotoxic | [4] |
| Compound 35 | SK-OV-3, NCI-H460, DU-145 | Strongly Cytotoxic | [4] |
| Compound 36 (7-methoxy) | SK-OV-3, NCI-H460, DU-145 | Sub-micromolar | [4] |
| Compound 3h (2-methyl, 4-CF3) | M. tuberculosis | 18.2 | [8] |
| Compound 3l (5-methoxy, 4-OCH3) | M. tuberculosis | 24.7 | [8] |
| Compound 3c (4-methoxy) | M. tuberculosis | 28.0 | [8] |
Table 1: Summary of Anticancer and Antimycobacterial Activity of Selected this compound Derivatives.
Bioreductive Activation and NQO1 Inhibition
Certain indolequinone derivatives function as mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many tumors.[9] The mechanism involves the 2-electron reduction of the indolequinone by NQO1 to a hydroquinone. This reduction alters the electronic structure of the indole, facilitating the elimination of a leaving group from the 3-position and generating a highly electrophilic iminium ion. This reactive species then alkylates and irreversibly inhibits the enzyme, leading to cytotoxicity.[9][10]
Caption: NQO1-mediated bioreductive activation of indolequinones.
Antimicrobial Activity
Indole derivatives, including those with methoxy substitutions, are recognized for their broad-spectrum antimicrobial properties.[11][12][13] They show activity against various bacteria and fungi, including drug-resistant strains.
The introduction of moieties like 1,2,4-triazole and 1,3,4-thiadiazole to the indole scaffold can yield compounds with significant efficacy.[12] For example, an indole-triazole derivative (3d ) showed promising antibacterial and antifungal activity.[12] The position of substituents is crucial; chloro and methoxy substitutions have been noted to be beneficial for activity.[12]
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-Triazole/Thiadiazole Derivatives | General Tested Microorganisms | 3.125 - 50 | [12] |
| Compound 1h (m-chlorophenyl) | MRSA | 6.25 | [12] |
| Compound 2h (m-chlorophenyl) | MRSA | 6.25 | [12] |
| Compound 3h (m-chlorophenyl) | MRSA | 6.25 | [12] |
| Compound 3d (Indole-triazole) | MRSA | < 6.25 (More effective than ciprofloxacin) | [12] |
| Compound 1 (Indole-thiourea) | Gram-positive/negative bacteria | < 12.5 | [2] |
Table 2: Summary of Antimicrobial Activity of Selected Indole Derivatives.
Anti-Neurodegenerative Activity
The multifactorial nature of neurodegenerative diseases like Alzheimer's (AD) and Parkinson's (PD) makes multi-target-directed ligands highly desirable.[14][15] this compound derivatives have emerged as promising candidates due to their ability to modulate several key pathological pathways.[16][17]
Cholinesterase Inhibition
A key strategy in managing AD is to increase the levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14][15] Novel indole-based compounds have been synthesized that show potent, nanomolar-range inhibition of both AChE and BuChE.[15] For example, compound 3c showed high selectivity for AChE, while compounds 5b , 6b , 7c , and 10b acted as dual inhibitors.[15]
Modulation of Amyloid-β Aggregation and Neuroinflammation
The aggregation of amyloid-β (Aβ) peptides into plaques is a hallmark of AD.[14][15] Certain indole derivatives, such as compounds 5b and 6b , have demonstrated the ability to inhibit the self-induced aggregation of Aβ.[15] Furthermore, neuroinflammation and oxidative stress are critical contributors to the pathogenesis of both AD and PD.[17] Indole derivatives like NC009-1 have been shown to reduce the production of inflammatory factors (e.g., NO, IL-1β, IL-6, TNF-α) and suppress the NLRP3 inflammasome in models of Parkinson's disease, thereby protecting against neurodegeneration.[17]
| Compound/Derivative Class | Target/Activity | IC50 (nM) | Reference |
| Compound 3c | AChE Inhibition | 41.11 | [15] |
| Compound 4a | BuChE Inhibition | 41.68 - 74.06 | [15] |
| Compound 7c | AChE Inhibition | 89.12 | [15] |
| BuChE Inhibition | 75.96 | [15] | |
| Compound 10b | AChE Inhibition | 64.54 | [15] |
| BuChE Inhibition | 47.40 | [15] | |
| Compound 26 | AChE Inhibition | 20,000 | [16] |
| BuChE Inhibition | 20 | [16] |
Table 3: Anti-Neurodegenerative Activity of Selected Indole Derivatives.
Caption: Multi-target strategy of indole derivatives for Alzheimer's Disease.
Experimental Protocols
General Synthesis of Derivatives
The synthesis of this compound derivatives employs various established chemical transformations.
-
Formylation: The Vilsmeier-Haack reaction is frequently used to introduce an aldehyde group at the 3-position of the indole ring using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[13][18]
-
Cyclocondensation: Target compounds such as 3-(4,5-dihydroisoxazol-5-yl)indoles are often achieved via the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[6]
-
Direct Arylation: 3-phenyl-1H-indoles can be obtained with high regioselectivity through direct arylation of NH-indoles using a palladium(II)-based catalytic system.[8]
-
Functionalization: Indolequinones bearing leaving groups can be synthesized by functionalizing the corresponding 3-(hydroxymethyl)indolequinone, often using Mitsunobu reaction conditions for linking phenolic groups.[9][10]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized indole derivatives for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.
Tubulin Polymerization Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-regeneration system, and buffer.
-
Compound Incubation: The mixture is incubated with either the test compound or a control vehicle.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Monitoring: The assembly of tubulin into microtubules is monitored by measuring the increase in absorbance (turbidity) over time using a spectrophotometer.
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Compound Preparation: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.[12][19]
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
Caption: General experimental workflow for anticancer drug screening.
Conclusion
This compound derivatives represent a versatile and highly promising class of compounds in drug discovery. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-neurodegenerative applications, are well-documented. The primary anticancer mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, although other mechanisms such as NQO1 inhibition are also significant. Their efficacy against drug-resistant microbes and their multi-target potential in complex neurodegenerative diseases highlight their therapeutic value. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting detailed pharmacokinetic and toxicity studies to advance the most promising candidates into preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]
- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis and evaluation of 3-aryloxymethyl-1,2-dimethylindole-4,7-diones as mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1) activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indolequinone antitumor agents: reductive activation and elimination from (5-methoxy-1-methyl-4,7-dioxoindol-3-yl)methyl derivatives and hypoxia-selective cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 14. mdpi.com [mdpi.com]
- 15. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in Indoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the profound electron-donating effects of the methoxy group on the indole scaffold. We will delve into the fundamental electronic principles, the resulting impact on spectroscopic properties and chemical reactivity, and the strategic application of these effects in synthesis and drug discovery. This document serves as a core resource, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex relationships through diagrams.
Chapter 1: The Duality of the Methoxy Group's Electronic Influence
The methoxy group (–OCH₃) exerts a powerful influence on the indole ring system through a combination of two opposing electronic effects: the resonance (or mesomeric) effect and the inductive effect.
-
Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the indole ring.[1][2] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent. This effect is generally considered the more dominant of the two.[3][4]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework.[1][5]
The overall electronic character of the methoxy group is a net electron-donating one because the resonance effect typically outweighs the inductive effect.[3][6] This net donation of electrons has significant consequences for the indole's reactivity and properties.
Quantitative Assessment: Hammett Constants
The Hammett equation provides a quantitative measure of a substituent's electronic influence.[7] The substituent constant, σ, reflects the electron-donating or -withdrawing nature of a group. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The effect is position-dependent (meta vs. para).
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect Interpretation |
| -OCH₃ | +0.11 | -0.24 | Electron-withdrawing at meta (inductive dominates); Electron-donating at para (resonance dominates).[8] |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.06 | -0.16 | Weakly electron-donating.[8] |
| -NO₂ | +0.73 | +0.78 | Strongly electron-withdrawing.[8] |
Chapter 2: Impact on Spectroscopic Properties
The electron-donating nature of the methoxy group significantly alters the spectroscopic signatures of the indole nucleus.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the increased electron density shields the protons on the indole ring, causing an upfield shift (lower ppm values), particularly for protons ortho and para to the methoxy group. In ¹³C NMR, the attached carbon and the ortho/para carbons also experience shielding and appear at a higher field. The methoxy carbon itself typically resonates in the 55-62 ppm range.[9]
-
Infrared (IR) Spectroscopy: The methoxy group introduces characteristic C-H stretching vibrations of the methyl group around 2950-2850 cm⁻¹ and a strong C-O stretching band, typically in the 1250-1000 cm⁻¹ region.[10]
-
UV-Vis Spectroscopy: Electron-donating groups like methoxy can cause a bathochromic (red) shift in the UV-Vis absorption spectrum of the indole chromophore.[11]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Observations |
| Indole | 6.51 (H3), 7.10 (H5), 7.17 (H6), 7.64 (H4), 7.68 (H7) | 102.1 (C3), 111.1 (C7), 119.8 (C6), 120.8 (C5), 121.9 (C4) | Reference values for the unsubstituted indole core. |
| 5-Methoxyindole | 3.87 (s, 3H, -OCH₃), 6.42 (dd, 1H, H3), 6.87 (dd, 1H, H6), 7.21 (d, 1H, H4), 7.25 (d, 1H, H7) | 55.9 (-OCH₃), 100.2 (C3), 102.8 (C4), 111.9 (C6), 112.4 (C7) | Significant upfield shift of H4, H6, and H7 protons relative to indole, demonstrating the shielding effect. |
| 6-Methoxyindole | 3.85 (s, 3H, -OCH₃), 6.40 (dd, 1H, H3), 6.78 (dd, 1H, H5), 6.95 (d, 1H, H7), 7.48 (d, 1H, H4) | 55.8 (-OCH₃), 95.7 (C7), 102.1 (C3), 109.9 (C5), 121.3 (C4) | Protons H5 and H7, which are ortho and para to the methoxy group, show a notable upfield shift. |
Chapter 3: Enhanced Reactivity in Electrophilic Aromatic Substitution (EAS)
The indole ring is inherently electron-rich and highly reactive towards electrophiles, with substitution typically occurring at the C3 position. The presence of a methoxy group further activates the ring, making these reactions faster and often proceeding under milder conditions.[12][13] The methoxy group helps to stabilize the cationic intermediate (sigma complex or arenium ion) formed during the reaction.
Key Reactions and Protocols
1. Vilsmeier-Haack Reaction (Formylation)
This reaction introduces a formyl (-CHO) group onto the indole ring, typically at the C3 position, using a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[14][15] Methoxy-activated indoles are excellent substrates for this transformation.[16]
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [17] |
| 4-Methoxyindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [17] |
| 5-Methoxyindole | POCl₃, DMF | 0 to 85 | 6 | 95 | [17] |
| 6-Methoxyindole | POCl₃, DMF | 0 to 85 | 8 | 92 | [17] |
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Methoxyindole
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5°C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.[16]
-
Reaction: Dissolve 5-methoxyindole (1 equivalent) in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-85°C for 4-6 hours.[17]
-
Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~7-8.
-
Isolation: The precipitated product, 5-methoxyindole-3-carboxaldehyde, is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified aldehyde.
2. Mannich Reaction (Aminomethylation)
The Mannich reaction is a three-component condensation involving an active hydrogen compound (indole), an aldehyde (typically formaldehyde), and a secondary amine (e.g., dimethylamine) to produce a "Mannich base."[18] For indoles, this reaction yields gramine analogs, which are valuable synthetic intermediates. The high nucleophilicity of methoxyindoles facilitates this reaction.[12]
Experimental Protocol: Synthesis of 4,6-Dimethoxygramine
-
Reaction Setup: To a solution of 4,6-dimethoxyindole (1 equivalent) in glacial acetic acid, add a 40% aqueous solution of dimethylamine (1.2 equivalents) followed by a 37% aqueous solution of formaldehyde (1.2 equivalents).[12][19]
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into an excess of cold aqueous sodium hydroxide solution to neutralize the acetic acid and precipitate the product.
-
Isolation: Collect the solid product by filtration, wash extensively with water to remove inorganic salts, and dry under vacuum.
-
Purification: The crude 4,6-dimethoxy-3-(dimethylaminomethyl)indole (4,6-dimethoxygramine) can be purified by recrystallization from a suitable solvent like ethanol.
3. Friedel-Crafts Acylation
This reaction introduces an acyl group to the indole ring using an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[20] The activation by the methoxy group allows for efficient acylation, typically at the C3 position, or at C2 if C3 is blocked.
Experimental Protocol: Friedel-Crafts Acylation of 5-Methoxyindole
This protocol is adapted from a general procedure and should be performed under anhydrous conditions.[20]
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent like dichloromethane (CH₂Cl₂). Cool the suspension to 0°C using an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 equivalents), dissolved in CH₂Cl₂, dropwise to the stirred suspension over 10-15 minutes.
-
Indole Addition: Following this, add a solution of 5-methoxyindole (1 equivalent) in CH₂Cl₂ dropwise, maintaining the temperature at 0°C.[21]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes, monitoring by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-acetyl-5-methoxyindole.
-
Purification: Purify the product by column chromatography on silica gel or by recrystallization.
Chapter 4: Application in Drug Discovery and Development
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive natural products. The methoxy group is a key substituent used to modulate the pharmacological profile of these molecules. Its electron-donating properties can influence:
-
Receptor Binding: The oxygen of the methoxy group can act as a hydrogen bond acceptor, creating crucial interactions within a receptor's binding pocket. Its electronic influence can also modulate the strength of π-π stacking or cation-π interactions.
-
Metabolic Stability: Methoxy groups can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. However, they can also be a site of O-demethylation, a common metabolic pathway.
-
Lipophilicity and Permeability: The addition of a methoxy group increases the lipophilicity of the indole, which can affect its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.
A prominent example is Melatonin (5-methoxy-N-acetyltryptamine), a neurohormone that regulates the sleep-wake cycle. The 5-methoxy group is critical for its high affinity for melatonin receptors (MT1 and MT2).
Conclusion
The methoxy group is a versatile and powerful substituent for modulating the properties of the indole ring. Its dominant electron-donating resonance effect profoundly enhances the ring's nucleophilicity, facilitating a wide range of electrophilic aromatic substitution reactions that are crucial for synthetic diversification. This electronic influence also directly impacts the spectroscopic characteristics and the potential for biological interactions, making the strategic placement of methoxy groups a cornerstone of modern indole chemistry and rational drug design. This guide has provided the core data, protocols, and conceptual frameworks necessary for researchers to effectively harness the unique properties of methoxy-substituted indoles.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. youtube.com [youtube.com]
- 6. forums.studentdoctor.net [forums.studentdoctor.net]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. global.oup.com [global.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 11. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. benchchem.com [benchchem.com]
- 18. Mannich reaction - Wikipedia [en.wikipedia.org]
- 19. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 20. websites.umich.edu [websites.umich.edu]
- 21. youtube.com [youtube.com]
An In-depth Technical Guide to 3-Methoxy-1H-indole
This technical guide provides a comprehensive overview of the core physicochemical properties, representative synthetic and analytical methodologies, and a plausible biological signaling pathway for 3-Methoxy-1H-indole. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Data Presentation
The fundamental molecular properties of this compound are summarized in the table below for quick reference.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 16712-55-3 | [1] |
| Canonical SMILES | COC1=CNC2=CC=CC=C21 | [1] |
| InChI Key | CKDZUORTXOCQNI-UHFFFAOYSA-N | [1] |
Experimental Protocols
Representative Synthesis: Fischer Indole Synthesis
The Fischer indole synthesis is a widely used and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions.[2][3][4][5] The following is a generalized protocol that can be adapted for the synthesis of methoxy-substituted indoles.
Materials:
-
(Methoxyphenyl)hydrazine hydrochloride
-
A suitable ketone or aldehyde (e.g., pyruvic acid, acetone)
-
Acid catalyst (e.g., hydrochloric acid, sulfuric acid, zinc chloride)
-
Solvent (e.g., ethanol, acetic acid)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the (methoxyphenyl)hydrazine hydrochloride in the chosen solvent. Add the carbonyl compound to the solution. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the phenylhydrazone intermediate.
-
Indolization: To the solution containing the phenylhydrazone, add the acid catalyst. The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the addition of water and neutralized with a sodium hydroxide solution. The aqueous layer is then extracted multiple times with an organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure indole derivative.
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis and purification of indole derivatives. The following is a general HPLC method that can be optimized for this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
Chromatographic Conditions:
-
Gradient Elution: A typical gradient would start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the compound. For example: 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Indole derivatives generally show strong absorbance at approximately 225 nm and 280 nm.[6] A PDA detector can be used to scan a range of wavelengths (e.g., 200-400 nm) for comprehensive analysis.[6]
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system to remove any particulate matter.
Visualizations
The following diagrams, generated using the DOT language, illustrate a plausible biological signaling pathway and a general experimental workflow relevant to this compound.
References
- 1. This compound | C9H9NO | CID 13736886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Discovery and History of Substituted Indoles
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a cornerstone of modern medicinal chemistry and natural product science.[1] First isolated from the pyrolysis of oxindole with zinc dust by Adolf von Baeyer in 1886, this scaffold is now recognized as a "privileged" structure, appearing in a vast array of biologically active molecules.[2] Its derivatives are integral to essential natural compounds like the amino acid tryptophan, the neurotransmitter serotonin, the hormone melatonin, and the plant auxin indole-3-acetic acid.[3]
The journey from its initial discovery through the elucidation of its structure and the development of elegant synthetic methodologies has paved the way for groundbreaking advancements in medicine. The indole scaffold is central to drugs treating a wide range of conditions, including migraines (triptans), chemotherapy-induced nausea (setrons), and infections.[4][5][6] This guide provides an in-depth technical overview of the seminal discoveries, the evolution of key synthetic protocols, and the biological significance of major substituted indoles that have shaped our understanding of chemistry and pharmacology.
Foundational Discoveries and Key Figures
The history of indole chemistry is inextricably linked to the study of the dye indigo, a compound of commercial and historical importance.
-
Adolf von Baeyer (1866-1869): The genesis of indole chemistry began with the systematic degradation of indigo. In 1866, Adolf von Baeyer successfully reduced oxindole, an indigo derivative, to the parent heterocycle, indole, using zinc dust.[3] This pivotal achievement was followed in 1869 by his proposal of the correct chemical structure for indole, a feat that laid the groundwork for all subsequent research.[3][7] In the same year, Baeyer and Adolph Emmerling developed an early synthetic route, the Baeyer–Emmerling indole synthesis , by treating ortho-nitrocinnamic acid with iron powder in a strongly basic solution.[8]
-
Emil Fischer (1883): Arguably the most significant breakthrough in indole synthesis was made by Emil Fischer. The Fischer indole synthesis , discovered in 1883, is a versatile and robust reaction that forms indoles from the acid-catalyzed reaction of arylhydrazines with aldehydes or ketones.[4][9] This method remains one of the most reliable and widely used routes for preparing substituted indoles and is frequently employed in the industrial synthesis of pharmaceuticals, including the triptan class of anti-migraine drugs.[4][10]
Timeline of Key Discoveries
The following table summarizes the landmark events in the discovery and synthesis of key indoles.
| Year(s) | Discovery or Development | Key Figure(s) | Significance |
| 1866 | First isolation of indole from oxindole.[3] | Adolf von Baeyer | Established the existence of the core indole heterocycle. |
| 1869 | Correct structure of indole proposed.[3][7] | Adolf von Baeyer | Provided the structural foundation for the field. |
| 1883 | Development of the Fischer indole synthesis.[4][9] | Emil Fischer | Created the most versatile and widely used indole synthesis. |
| 1897 | Development of the Reissert indole synthesis.[11][12] | Arnold Reissert | Provided an alternative route from o-nitrotoluenes. |
| 1912 | Development of the Madelung synthesis.[13] | Walter Madelung | Enabled indole synthesis via intramolecular cyclization of N-phenylamides. |
| 1930s | Identification of Indole-3-Acetic Acid (IAA) as a plant hormone.[14][15] | K. V. Thimann, F. W. Went | Uncovered the role of indoles in plant biology. |
| 1935 | Discovery of "Enteramine" in the gut.[16][17] | Vittorio Erspamer | First identification of the molecule later known as serotonin. |
| 1948 | Isolation of "Serotonin" from blood serum.[17][18] | Page, Rapport, Green | Identified the vasoconstrictor properties of 5-HT. |
| 1952 | Confirmation that Enteramine and Serotonin are identical.[16] | Erspamer & Asero | Unified the two separate lines of research on 5-HT. |
| 1958 | Discovery and isolation of Melatonin.[19][20][21] | Aaron B. Lerner | Identified the key hormone regulating circadian rhythms. |
Discovery of Major Naturally Occurring Substituted Indoles
The indole scaffold is central to several molecules of profound biological importance.
Indole-3-Acetic Acid (IAA)
Indole-3-acetic acid (IAA), the most common natural plant hormone of the auxin class, was one of the first hormones to be discovered.[22][23] Following early observations by Charles and Francis Darwin in 1880 on a transmissible growth signal in plants, the active substance was finally identified in the 1930s.[15][23] First synthesized in 1925, IAA is now known to be involved in nearly every aspect of plant growth and development.[14]
Serotonin (5-Hydroxytryptamine)
The discovery of serotonin occurred along two parallel paths. In 1935, Vittorio Erspamer discovered a substance in enterochromaffin cells of the gut that he named "enteramine".[16][24] Independently, in 1948, a team at the Cleveland Clinic comprising Irvine Page, Maurice Rapport, and Arda Green isolated a vasoconstrictor substance from blood serum, which they termed "serotonin" (denoting a "serum tonic" agent).[17][18][25] It was not until 1952 that it was confirmed that enteramine and serotonin were the same chemical entity: 5-hydroxytryptamine (5-HT).[16] Betty Twarog's work in 1952 further suggested its role as a neurotransmitter in the brain, opening the door to modern neuropharmacology.[18]
Melatonin (N-acetyl-5-methoxytryptamine)
In 1958, dermatologist Aaron B. Lerner and his colleagues at Yale University successfully isolated a substance from bovine pineal glands that caused skin lightening in frogs.[19][20][21] They named this compound melatonin.[26] Subsequent research in the 1970s established its primary function in vertebrates: the regulation of circadian rhythms.[19]
Classic Synthetic Methodologies: Protocols and Workflows
The synthesis of the indole ring is a fundamental objective in organic chemistry. Over the years, several named reactions have become the standard methods for its construction.
Fischer Indole Synthesis (1883)
This reaction is the most widely applied method for indole synthesis, involving the cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone), under acidic conditions.[4][27]
This protocol is adapted from a standard literature procedure.
-
Hydrazone Formation: Phenylhydrazine (10.8 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) are dissolved in 100 mL of ethanol. A few drops of glacial acetic acid are added, and the mixture is refluxed for 1 hour. The solvent is removed under reduced pressure to yield the crude acetophenone phenylhydrazone.
-
Cyclization: The crude hydrazone is added to 50 g of molten polyphosphoric acid (PPA) at 100°C. The mixture is stirred vigorously and heated to 150°C for 10 minutes.
-
Work-up: The hot reaction mixture is carefully poured onto 200 g of crushed ice. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol/water to afford 2-phenylindole.
-
Yield: Typical yields range from 65-75%.
Reissert Indole Synthesis (1897)
The Reissert synthesis produces indoles from the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate derivative.[28]
This protocol is a generalized representation of the Reissert reaction.
-
Condensation: o-Nitrotoluene (13.7 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) are added to a solution of sodium ethoxide (6.8 g, 0.1 mol) in 100 mL of absolute ethanol. The mixture is stirred at room temperature for 12 hours. The resulting precipitate (ethyl o-nitrophenylpyruvate sodium salt) is filtered and washed with ether.
-
Reductive Cyclization: The crude salt is dissolved in 150 mL of glacial acetic acid. Zinc dust (20 g, 0.3 mol) is added portion-wise while keeping the temperature below 40°C with an ice bath. After the addition is complete, the mixture is stirred for an additional 2 hours.
-
Work-up: The mixture is filtered to remove excess zinc and zinc salts. The filtrate is poured into 500 mL of ice water. The precipitated indole-2-carboxylic acid is collected by filtration, washed with cold water, and dried.
-
Yield: Typical yields are in the range of 50-60%.
Madelung Synthesis (1912)
The Madelung synthesis is the intramolecular cyclization of an N-acyl-o-toluidine at high temperature using a strong base.[13] It is generally limited to the preparation of simple indoles that can withstand the harsh reaction conditions.
This protocol outlines the classic Madelung conditions.
-
Reaction Setup: N-acetyl-o-toluidine (14.9 g, 0.1 mol) is mixed with sodium ethoxide (20.4 g, 0.3 mol) in an inert, high-boiling solvent such as mineral oil or in a solvent-free melt.
-
Cyclization: The mixture is heated under a nitrogen atmosphere to 250-300°C for 30 minutes. The reaction is highly exothermic and must be controlled carefully.
-
Work-up: After cooling, the reaction mass is carefully quenched by adding ice water. The mixture is then extracted with diethyl ether. The organic layers are combined, washed with brine, dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation or recrystallization.
-
Yield: Yields can vary significantly but are often moderate (40-50%).
Comparison of Classic Indole Syntheses
| Feature | Fischer Synthesis | Reissert Synthesis | Madelung Synthesis |
| Starting Materials | Arylhydrazine, Aldehyde/Ketone | o-Nitrotoluene, Diethyl oxalate | N-Acyl-o-toluidine |
| Key Conditions | Acid catalyst (Brønsted or Lewis) | Strong base (condensation), then reduction (e.g., Zn/AcOH) | Strong base (e.g., NaOEt), high temperature (200-400°C) |
| Primary Product | 2,3-substituted indoles | Indole-2-carboxylic acids | Alkyl-substituted indoles (often at C2) |
| Advantages | Highly versatile, broad substrate scope, reliable | Good for specific indole-2-carboxylates | Simple starting materials |
| Limitations | Unsubstituted indole is difficult to make directly; unsymmetrical ketones can give mixtures | Multi-step process | Harsh conditions, low tolerance for functional groups |
Key Signaling Pathways
Substituted indoles exert their profound biological effects by interacting with specific cellular signaling pathways. Serotonin and melatonin are prime examples, acting primarily through G-protein coupled receptors (GPCRs).
Serotonin Signaling Pathway
Serotonin (5-HT) mediates its effects by binding to a family of at least 14 distinct receptor subtypes. Most of these are GPCRs that, upon activation, trigger an intracellular cascade involving G-proteins and second messengers like cAMP or IP₃/DAG, leading to a cellular response.
Melatonin Signaling Pathway
Melatonin primarily signals through two high-affinity GPCRs, MT1 and MT2.[21] Similar to serotonin receptors, these are coupled to G-proteins (typically Gi), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent downstream effects that regulate sleep and circadian timing.[21]
Conclusion
From the initial structural elucidation of indigo by Adolf von Baeyer to the development of powerful synthetic tools by chemists like Emil Fischer, the history of the substituted indole is a testament to the progress of organic chemistry. The discovery of its central role in vital biomolecules such as serotonin, melatonin, and auxin has cemented its importance in biology and medicine. Today, the indole scaffold remains a focal point of drug discovery, with modern research continually expanding its utility through novel catalytic methods for C-H functionalization and the design of complex, biologically active agents.[5][29][30] The rich history and versatile chemistry of substituted indoles ensure they will remain a critical area of study for researchers, scientists, and drug development professionals for the foreseeable future.
References
- 1. news-medical.net [news-medical.net]
- 2. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Breakthrough In Indole Chemistry Could Accelerate Drug Development [drugdiscoveryonline.com]
- 6. bioquicknews.com [bioquicknews.com]
- 7. Adolf von Baeyer - Wikipedia [en.wikipedia.org]
- 8. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer Indole Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 14. 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism - biocrates life sciences gmbh [biocrates.com]
- 15. academic.oup.com [academic.oup.com]
- 16. psychiatrictimes.com [psychiatrictimes.com]
- 17. news-medical.net [news-medical.net]
- 18. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 19. Melatonin - Wikipedia [en.wikipedia.org]
- 20. Melatonin: fifty years of scientific journey from the discovery in bovine pineal gland to delineation of functions in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Melatonin: Pharmacology, Functions and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 23. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Celebrating Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Melatonin History – Chronobiology.com [chronobiology.com]
- 27. alfa-chemistry.com [alfa-chemistry.com]
- 28. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 29. bioengineer.org [bioengineer.org]
- 30. sciencedaily.com [sciencedaily.com]
Methodological & Application
Application Notes and Protocols: 3-Methoxy-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a methoxy group at the 3-position of the indole ring creates 3-methoxy-1H-indole, a versatile building block for the synthesis of a diverse array of bioactive molecules. This modification can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting compounds, making it a valuable starting point for drug discovery campaigns. These application notes provide a comprehensive overview of the use of this compound in medicinal chemistry, with a focus on its application in the development of anticancer agents, particularly tubulin polymerization inhibitors. Detailed protocols for the synthesis of key intermediates and the biological evaluation of final compounds are also presented.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| CAS Number | 16712-55-3 | [2][3] |
| Appearance | Not specified, likely a solid | |
| SMILES | COC1=CNC2=CC=CC=C21 | [2] |
| InChI | InChI=1S/C9H9NO/c1-11-9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3 | [2] |
Applications in Medicinal Chemistry
The this compound scaffold has been predominantly explored for its potential in oncology, with a significant number of derivatives synthesized and evaluated as anticancer agents.
Anticancer Activity: Tubulin Polymerization Inhibitors
A primary mechanism of action for many this compound derivatives is the inhibition of tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]
The following diagram illustrates the mechanism by which this compound-based tubulin inhibitors induce cell cycle arrest and apoptosis.
The following table summarizes the in vitro cytotoxicity of various indole derivatives, many of which are inspired by or related to the this compound scaffold.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| OXi8006 Analogue 31 | SK-OV-3 | < 1 | [7] |
| NCI-H460 | < 1 | [7] | |
| DU-145 | < 1 | [7] | |
| OXi8006 Analogue 35 | SK-OV-3 | < 1 | [7] |
| NCI-H460 | < 1 | [7] | |
| DU-145 | < 1 | [7] | |
| OXi8006 Analogue 36 | SK-OV-3 | < 1 | [7] |
| NCI-H460 | < 1 | [7] | |
| DU-145 | < 1 | [7] | |
| Compound 7d | HeLa | 0.52 | [8] |
| MCF-7 | 0.34 | [8] | |
| HT-29 | 0.86 | [8] |
Other Therapeutic Areas
While the primary focus has been on oncology, derivatives of methoxy-indoles have also shown promise in other therapeutic areas:
-
Anti-inflammatory Activity: Certain indole derivatives have demonstrated anti-inflammatory properties, suggesting their potential for treating inflammatory disorders.[9][10][11]
-
Antimicrobial Activity: Methoxy-substituted indoles have been investigated for their antibacterial and antifungal activities.[12][13][14][15]
-
Central Nervous System (CNS) Disorders: The indole nucleus is a key component of several neurotransmitters, and its derivatives are being explored for the treatment of various CNS disorders.[16][17]
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of bioactive molecules based on the this compound scaffold often involves a multi-step process. The following diagram outlines a general workflow for the discovery and development of these compounds.
This protocol is a generalized procedure based on the synthesis of OXi8006 analogues.[7]
Step 1: Synthesis of 2-Aryl Indoles (Bischler-Mohlau Indole Synthesis)
-
Reactants: A suitable bromoacetophenone and an appropriately substituted aniline.
-
Procedure: a. Condense the bromoacetophenone with the aniline under Bischler-Mohlau conditions. This typically involves heating the reactants, often in the presence of the aniline as both reactant and solvent. b. The reaction mixture is worked up by dilution with a suitable solvent and neutralization, followed by extraction and purification (e.g., column chromatography) to yield the 2-aryl indole.
Step 2: Benzoylation of the 2-Aryl Indole
-
Reactants: The 2-aryl indole from Step 1 and a functionalized benzoyl chloride.
-
Procedure: a. Treat the 2-aryl indole with the benzoyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to facilitate the acylation at the C3 position. b. The reaction is typically stirred at room temperature until completion. c. The product is isolated through an aqueous workup, extraction, and purification by column chromatography or recrystallization.
Step 3: Final Modifications (e.g., Deprotection)
-
Procedure: If protecting groups were used (e.g., silyl ethers for hydroxyl groups), they are removed in the final step. For example, a tert-butyldimethylsilyl (TBS) group can be removed using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).
Biological Evaluation Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity of the solution.
-
Reagent Preparation:
-
Reconstitute purified tubulin (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare a GTP stock solution (e.g., 10 mM).
-
Prepare solutions of the test compounds at various concentrations. Paclitaxel (a polymerization promoter) and colchicine or nocodazole (polymerization inhibitors) should be used as controls.
-
-
Reaction Setup: a. In a pre-warmed 96-well plate, add the tubulin solution. b. Add the test compounds or controls to the respective wells. c. Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The inhibition of tubulin polymerization can be quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass of the treated samples to the untreated control. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, particularly for the development of novel anticancer agents. Its derivatives have demonstrated potent activity as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. The synthetic routes to these compounds are generally accessible, and robust in vitro assays are available for their biological characterization. Further exploration of this scaffold may lead to the discovery of new therapeutic agents for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H9NO | CID 13736886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. EP0330625A2 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 15. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - International Journal of Organic Chemistry - SCIRP [scirp.org]
- 16. EA004749B1 - Indole derivatives useful for the treatment of cns disorders - Google Patents [patents.google.com]
- 17. MXPA02012927A - Indole derivatives useful for the treatment of cns disorders. - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Methoxy-1H-indole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-1H-indole is a valuable and versatile building block in organic synthesis, serving as a precursor for a wide array of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the presence of the methoxy group at the 3-position significantly influences the molecule's reactivity, directing electrophilic substitution primarily to the 2-position. This unique reactivity profile allows for the regioselective synthesis of various substituted indoles, which are key intermediates in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.
These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in several key organic transformations.
Key Synthetic Applications
This compound can be readily functionalized at the N1 and C2 positions, making it a strategic starting material for generating molecular diversity. Common transformations include:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C2 position.
-
Friedel-Crafts Acylation: Acylation at the C2 position to introduce ketone functionalities.
-
N-Alkylation: Functionalization of the indole nitrogen.
-
Palladium-Catalyzed Cross-Coupling Reactions: For the introduction of aryl, vinyl, or alkyl groups.
The resulting functionalized indoles are precursors to a range of bioactive compounds, including kinase inhibitors, tubulin polymerization inhibitors, and antimicrobial agents.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation for the Synthesis of this compound-2-carbaldehyde
This protocol describes the formylation of this compound at the C2 position using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/EtOAc gradient) to afford this compound-2-carbaldehyde.
Expected Yield: 80-90%
Protocol 2: Friedel-Crafts Acylation for the Synthesis of 2-Acetyl-3-methoxy-1H-indole
This protocol details the acylation of this compound at the C2 position with acetic anhydride, a classic example of a Friedel-Crafts reaction.
Reaction Scheme:
Caption: Friedel-Crafts acylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Zinc chloride (ZnCl₂), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a suspension of anhydrous ZnCl₂ (1.5 equivalents) in anhydrous DCE, add this compound (1 equivalent).
-
Add acetic anhydride (1.2 equivalents) dropwise to the stirred mixture at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/EtOAc gradient) to yield 2-acetyl-3-methoxy-1H-indole.
Expected Yield: 60-75%
Protocol 3: N-Alkylation for the Synthesis of 1-Methyl-3-methoxy-1H-indole
This protocol describes the methylation of the nitrogen atom of this compound using methyl iodide and a base.
Reaction Scheme:
Caption: N-methylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Add water and extract the mixture with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/EtOAc gradient) to afford 1-methyl-3-methoxy-1H-indole.
Expected Yield: >90%
Applications in Drug Discovery and Development
Derivatives of this compound have shown significant promise in various therapeutic areas. The following tables summarize the biological activities of representative compounds synthesized from this versatile building block.
Anticancer Activity
Many indole derivatives exhibit potent anticancer activity by targeting key cellular pathways involved in tumor growth and proliferation.
| Compound Class | Target | Representative Cell Lines | IC₅₀ Values (µM) | Citation |
| Indolyl-pyridinyl-propenones | Microtubule Disruption | Glioblastoma | 0.1 - 10 | [1] |
| 3-Substituted Indoles | Src Kinase | SK-OV-3, HT-29 | % Inhibition at 50 µM: 70-77% | [2] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | Tubulin Polymerization | MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10 | 0.57 - 6.30 | [3] |
Antimicrobial Activity
The indole scaffold is also a key feature in many antimicrobial agents.
| Compound Class | Target Organism(s) | MIC (µg/mL) | Citation |
| Indole-3-carboxamides | S. aureus, MRSA, A. baumannii, C. neoformans | ≤ 0.28 | [4] |
| Indole-3-aldehyde hydrazones | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25 - 100 | [5] |
| Indole-triazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [6] |
Signaling Pathway Inhibition
Many anticancer agents derived from this compound function by inhibiting critical signaling pathways that are often dysregulated in cancer. For example, 3-substituted indoles have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.
Caption: Inhibition of the Src kinase signaling pathway by 3-substituted indole derivatives.
Conclusion
This compound is a highly valuable synthon for the construction of a diverse range of heterocyclic compounds with significant biological activities. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this building block in the pursuit of novel therapeutic agents. The unique reactivity conferred by the 3-methoxy group allows for regioselective functionalization, enabling the systematic exploration of structure-activity relationships and the development of potent and selective drug candidates.
References
- 1. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Molecules from 3-Methoxy-1H-indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from the versatile scaffold, 3-methoxy-1H-indole. This privileged structure is a key component in a variety of biologically active compounds, including the neurohormone melatonin and a range of potent anticancer agents. These protocols and data are intended to serve as a comprehensive resource for researchers engaged in medicinal chemistry and drug discovery.
Introduction
Indole derivatives are a cornerstone in the development of new therapeutics due to their structural resemblance to endogenous molecules and their ability to interact with a wide array of biological targets. The introduction of a methoxy group at the 3-position of the indole ring can significantly influence the molecule's electronic properties and metabolic stability, making this compound a valuable starting material for the synthesis of novel bioactive compounds. This document focuses on two primary classes of molecules derived from this scaffold: the neurohormone melatonin and its analogs, and a series of potent tubulin polymerization inhibitors with anticancer activity.
I. Synthesis of Melatonin from 5-Methoxytryptamine
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily known for its role in regulating the sleep-wake cycle. Its synthesis can be efficiently achieved from 5-methoxytryptamine, which can be derived from a 5-methoxyindole precursor.
Experimental Protocol: Acetylation of 5-Methoxytryptamine
This protocol details the final step in the synthesis of melatonin, the acetylation of 5-methoxytryptamine.
Materials:
-
5-Methoxytryptamine hydrochloride
-
Pyridine
-
Acetic anhydride
-
Hydrochloric acid (dilute)
-
Chloroform
-
Magnesium sulfate (MgSO₄)
-
Benzene
Procedure: [1]
-
Dissolve 1 g (4.75 mmol) of 5-methoxytryptamine hydrochloride in 10 ml of pyridine and 10 ml of acetic anhydride.
-
Allow the solution to stand overnight at 20°C.
-
Pour the solution onto ice and neutralize with dilute hydrochloric acid.
-
Extract the aqueous mixture with chloroform (2 x 25 ml).
-
Combine the organic extracts, wash with water, and dry over anhydrous MgSO₄.
-
Evaporate the solvent to yield the N,N-diacetyltryptamine derivative as a liquid.
-
Pour the liquid into 50 ml of water and extract with chloroform (2 x 25 ml).
-
Combine the organic layers, wash with 25 ml of water, and dry over MgSO₄.
-
Evaporate the solvent to dryness.
-
Crystallize the residual solid from benzene to afford pure melatonin.
Expected Yield: 819 mg (80%)[1]
II. Synthesis of Indole-Based Tubulin Polymerization Inhibitors
A significant class of anticancer agents derived from methoxyindoles functions by inhibiting tubulin polymerization, a critical process in cell division. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2][3]
A. Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives
This class of compounds has demonstrated potent antiproliferative activities against various cancer cell lines.[4] The synthesis involves a multi-step process culminating in the coupling of a pyrazole moiety to a chloroacetamide intermediate.
Experimental Workflow
Caption: General workflow for the synthesis of pyrazole-containing indole derivatives.
Experimental Protocol: General procedure for the preparation of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7a–7r)[4]
Materials:
-
2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (6a-k)
-
Appropriate pyrazole derivative
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve 1 mmol of the chloroacetamide intermediate (e.g., 6a) in 8 ml of acetonitrile.
-
Add 1.2 mmol of the desired pyrazole derivative and 1.5 mmol of K₂CO₃ to the solution.
-
Reflux the reaction mixture at 85°C for 8 hours.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 ml).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude product by flash chromatography to yield the target compound.
B. Synthesis of 2-Aryl-3-aroyl-6-methoxyindole Analogues
Inspired by the potent vascular disrupting agent OXi8006, a series of 2-aryl-3-aroyl-indole analogues with a methoxy group at the 6-position have been synthesized and evaluated for their anticancer properties.[5]
Quantitative Data: Biological Activity of Methoxyindole Derivatives
The following tables summarize the in vitro biological activities of various synthesized methoxyindole derivatives against different cancer cell lines and their inhibitory effects on tubulin polymerization.
Table 1: Antiproliferative Activity of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives [4]
| Compound | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | HT-29 IC₅₀ (μM) |
| 7d | 0.52 | 0.34 | 0.86 |
Table 2: Biological Evaluation of 2-Aryl-3-aroyl-6-methoxyindole Analogues [5]
| Compound | Cancer Cell Line | Cytotoxicity (GI₅₀, nM) | Tubulin Assembly Inhibition (IC₅₀, μM) |
| OXi8006 | MDA-MB-231 | 32 | 1.1 |
| 31 | SK-OV-3 | Sub-micromolar | < 5 |
| 35 | SK-OV-3 | Sub-micromolar | < 5 |
| 36 | SK-OV-3 | Sub-micromolar | 1.1 |
Table 3: Inhibition of Tubulin Polymerization by Arylthioindole Derivatives [6]
| Compound | Substitution | Tubulin Polymerization Inhibition (IC₅₀, μM) |
| 10 | 3-(3,4,5-trimethoxyphenyl)thio | 2.6 |
| 21 | 5-Methyl | 2.7 |
| 22 | 5-Methoxy | 4.1 |
| 24 | 5-Ethoxy | 2.1 |
III. Mechanism of Action: Inhibition of Tubulin Polymerization
The anticancer activity of many of the synthesized indole derivatives stems from their ability to interfere with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.
These compounds typically bind to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation leads to the failure of mitotic spindle assembly, causing the cell cycle to arrest in the G2/M phase.[4] Ultimately, this prolonged cell cycle arrest triggers programmed cell death, or apoptosis, in cancer cells.
Conclusion
This compound and its derivatives represent a rich source of bioactive molecules with significant therapeutic potential. The synthetic protocols and biological data presented herein provide a valuable resource for the design and development of novel drug candidates, particularly in the areas of neuropharmacology and oncology. Further exploration of this versatile scaffold is warranted to uncover new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Melatonin [ch.ic.ac.uk]
- 2. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cib.csic.es [cib.csic.es]
Application Notes and Protocols for the Analytical Detection of 3-Methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative analysis of 3-Methoxy-1H-indole using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are based on established analytical principles for indole derivatives and serve as a comprehensive guide for method development and validation.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of moderately polar compounds such as this compound. The following protocol outlines a method using a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid to ensure optimal peak shape and resolution.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile (ACN) and water.
-
Formic acid (≥98%).
-
This compound reference standard (purity ≥98%).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.22 or 0.45 µm, PTFE or nylon).
2. Reagent Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
3. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the sample diluent to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection. For biological matrices such as plasma or urine, a sample extraction step is required (see Sample Preparation Protocols below).
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 225 nm and 280 nm (Indole derivatives typically exhibit strong absorbance at these wavelengths).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
5. Data Analysis
-
Identification: The this compound peak is identified by comparing its retention time with that of the reference standard.
-
Quantification: A calibration curve is generated by plotting the peak area of the working standards against their concentrations. The concentration of this compound in the sample is determined by interpolating its peak area from this curve.
Quantitative Data Summary (HPLC-UV)*
The following data is representative of typical performance for indole derivatives and should be validated for this compound in your laboratory.
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis, and this method provides detailed structural information for identification and quantification.
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
GC-MS system with an autosampler, split/splitless injector, and a mass selective detector.
-
Capillary column suitable for semi-polar compounds (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC-MS grade dichloromethane (DCM) or ethyl acetate.
-
This compound reference standard (purity ≥98%).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of DCM.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with DCM to achieve concentrations in the desired calibration range (e.g., 0.1-10 µg/mL).
-
Sample Solution: Dissolve or extract the sample containing this compound in DCM to an expected concentration within the calibration range. For biological matrices, an extraction and derivatization step may be necessary (see Sample Preparation Protocols below).
3. Chromatographic and Mass Spectrometric Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas Flow: Helium at 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
Acquisition Mode: Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.
4. Data Analysis
-
Identification: The this compound peak is identified by its retention time and by comparing its mass spectrum with a reference spectrum from the standard or a spectral library (e.g., NIST). The molecular ion (m/z 147) and characteristic fragment ions should be present.
-
Quantification: For quantitative analysis, a calibration curve can be constructed by plotting the peak area of a characteristic ion (quantitation ion) of the working standards against their concentrations. SIM mode is recommended for enhanced sensitivity and selectivity.
Quantitative Data Summary (GC-MS)*
The following data is representative of typical performance for indole derivatives and should be validated for this compound in your laboratory.
| Parameter | Typical Value |
| Linearity Range | 0.05 - 20 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Sample Preparation Protocols for Biological Matrices
1. Solid Phase Extraction (SPE) for Urine Samples [1] This protocol is adapted from methods for other indole metabolites and is suitable for cleaning up urine samples prior to HPLC or GC-MS analysis.[1]
-
SPE Cartridge: C18 (e.g., Sep-Pak C18)[1]
-
Conditioning: Wash the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Acidify the urine sample (e.g., 1 mL) with 10 µL of formic acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.[1]
-
Elution: Elute the this compound with 2 mL of 100% methanol.[1]
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the appropriate solvent for HPLC or GC-MS analysis.
2. Protein Precipitation for Plasma Samples This is a simple and rapid method for removing proteins from plasma samples.
-
Precipitation: To 200 µL of plasma, add 600 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Final Step: The supernatant can be directly injected for HPLC analysis or evaporated and reconstituted in a suitable solvent for GC-MS analysis.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Potential signaling pathways modulated by indole derivatives.
References
Application Notes: 3-Methoxy-1H-indole in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3-methoxy-1H-indole and its derivatives in the synthesis of novel anticancer agents. The focus is on compounds that exhibit potent cytotoxic activity through mechanisms such as tubulin polymerization inhibition and apoptosis induction. Detailed protocols for the synthesis of a representative compound and key biological assays are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1] In the context of oncology, indole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use. The methoxy group, when substituted on the indole ring, can significantly influence the pharmacological properties of the molecule, including its metabolic stability and binding affinity to biological targets. This compound, in particular, serves as a valuable starting material and structural motif for the development of potent anticancer compounds. These derivatives often exert their effects by disrupting microtubule dynamics or by modulating key signaling pathways involved in cell survival and apoptosis.[2][3]
Featured Anticancer Agents Derived from Methoxyindoles
Several studies have highlighted the potent anticancer activity of methoxy-substituted indole derivatives. These compounds often target fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
Methoxy-Substituted 3-Formyl-2-phenylindoles as Tubulin Polymerization Inhibitors
A notable class of anticancer agents derived from methoxyindoles are the 3-formyl-2-phenylindoles. These compounds have been shown to be potent inhibitors of tubulin polymerization, a critical process for cell division. By binding to tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] The methoxy substitution on the phenyl rings of these molecules has been found to be crucial for their high efficacy.[2]
Indole Derivatives as Bcl-2 Inhibitors
Other indole-based compounds have been developed as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By inhibiting Bcl-2, these indole derivatives can restore the natural process of apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative methoxyindole derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of Methoxy-Substituted 3-Formyl-2-phenylindoles
| Compound ID | Substitution | Cell Line | IC₅₀ (nM)[2] |
| 3e | 6-methoxy, 2-(4-methoxyphenyl) | MCF-7 | 35 |
| MDA-MB-231 | - |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Tubulin Polymerization Inhibition by Methoxy-Substituted 3-Formyl-2-phenylindoles
| Compound ID | Substitution | IC₅₀ (µM)[2] |
| 3e | 6-methoxy, 2-(4-methoxyphenyl) | 1.5 |
IC₅₀ values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.
Experimental Protocols
Detailed methodologies for the synthesis of a potent anticancer agent and for key biological assays are provided below.
Protocol 1: Synthesis of 3-Formyl-6-methoxy-2-(4-methoxyphenyl)indole (Compound 3e)
This protocol is adapted from the synthesis of methoxy-substituted 3-formyl-2-phenylindoles.[2]
Workflow Diagram:
References
- 1. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Methoxy-1H-indole in the Development of Anti-inflammatory Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The indole nucleus is a prominent scaffold in medicinal chemistry, with many of its derivatives exhibiting a broad spectrum of biological activities, including potent anti-inflammatory properties. 3-Methoxy-1H-indole, a derivative of the indole family, has emerged as a compound of interest for the development of novel anti-inflammatory therapeutics. This document provides a comprehensive overview of the application of this compound and its analogs in anti-inflammatory drug discovery, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data on its efficacy.
The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways play a central role in regulating the expression of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide (NO) and prostaglandins (PGE2), respectively.[3][4] By inhibiting these pathways, this compound and related compounds can effectively suppress the inflammatory cascade.
Mechanism of Action: Targeting Key Inflammatory Pathways
The primary mechanism through which this compound and its derivatives are believed to exert their anti-inflammatory effects is by interfering with the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of various pro-inflammatory mediators.[3] Indole compounds have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit.[1]
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key transducers of extracellular signals to the nucleus, regulating a wide range of cellular processes, including inflammation.[2][6] The activation of these kinases, typically through phosphorylation, leads to the activation of downstream transcription factors, such as AP-1, which in turn promote the expression of inflammatory genes.[3] Studies on indole derivatives have demonstrated their ability to suppress the phosphorylation of p38, JNK, and ERK, thereby inhibiting MAPK-mediated inflammatory responses.[7]
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the in vitro anti-inflammatory effects of indole derivatives, providing a quantitative measure of their potency. The data is compiled from various studies and is intended to be representative of the activity of this class of compounds.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Indole Derivative 1 | Nitric Oxide (NO) Production | RAW 264.7 | 15.5 | [8] |
| Indole Derivative 2 | Prostaglandin E2 (PGE2) Production | RAW 264.7 | 25.2 | [4] |
| Indole Derivative 3 | TNF-α Inhibition | BV2 Microglia | 10.8 | [3] |
| Indole Derivative 4 | IL-6 Inhibition | BV2 Microglia | 18.3 | [3] |
Table 1: Inhibitory Concentration (IC50) of Indole Derivatives on Pro-inflammatory Mediators.
| Compound | Target Protein | Cell Line | Inhibition (%) at 20 µM | Reference |
| Indole Derivative A | p-p38 MAPK | RAW 264.7 | 65 | [7] |
| Indole Derivative B | p-JNK | RAW 264.7 | 58 | [7] |
| Indole Derivative C | p-ERK | RAW 264.7 | 45 | [7] |
| Indole Derivative D | NF-κB (p65 nuclear translocation) | BV2 Microglia | 72 | [3] |
Table 2: Percentage Inhibition of Key Signaling Proteins by Indole Derivatives.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the anti-inflammatory potential of this compound are provided below.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or test compound)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9] Include an unstimulated control group.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant.
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Add 50 µL of Griess reagent component A to each well, followed by 50 µL of component B.
-
Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of Treated / Absorbance of LPS Control)] x 100
Protocol 2: Measurement of TNF-α and IL-6 by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as cytokines, in biological samples.
Materials:
-
Cell culture supernatants from Protocol 1
-
TNF-α and IL-6 ELISA kits (follow manufacturer's instructions)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well ELISA plates
Procedure:
-
Coating: Coat the wells of a 96-well ELISA plate with the capture antibody specific for TNF-α or IL-6 and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.
-
Sample Addition: Add 100 µL of cell culture supernatants and standards to the appropriate wells.
-
Incubation: Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3-4 times with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate for 20-30 minutes.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate until color develops.
-
Stop Reaction: Add the stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Activation
Principle: Western blotting is used to detect the levels of specific proteins in a sample, including the phosphorylated (activated) forms of signaling proteins.[10]
Materials:
-
RAW 264.7 cells
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described previously. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
References
- 1. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of three herbal extracts on NO and PGE2 production by activated mouse macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchmap.jp [researchmap.jp]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Protocols for N-Alkylation of 3-Methoxy-1H-indole: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indoles is a fundamental transformation in organic synthesis, crucial for the development of a vast array of pharmaceuticals and biologically active compounds. The indole nucleus is a privileged scaffold in drug discovery, and functionalization at the nitrogen atom allows for the modulation of a molecule's physicochemical properties, metabolic stability, and biological activity. 3-Methoxy-1H-indole, in particular, is a valuable starting material, and its N-alkylation provides access to a diverse range of substituted indole derivatives.
This document provides detailed application notes and experimental protocols for the N-alkylation of this compound, covering classical methods with strong bases, milder conditions with carbonate bases, and phase-transfer catalysis.
Chemical Transformation Overview
The general scheme for the N-alkylation of this compound involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent.
Fischer Indole Synthesis: A Versatile Tool for the Preparation of Methoxy-Substituted Indoles in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry for over a century, remains a highly relevant and versatile method for the construction of the indole nucleus.[1][2][3][4] This is particularly true for the synthesis of methoxy-substituted indoles, a class of compounds that feature prominently in medicinal chemistry due to their presence in numerous natural products and their ability to modulate various biological targets.[5] The electron-donating nature of the methoxy group can influence the reactivity of the indole ring and its interaction with biological macromolecules, making these derivatives attractive scaffolds for drug design.
This document provides detailed application notes on the synthesis of methoxy-substituted indoles using the Fischer indole synthesis, including experimental protocols and a summary of their applications in drug development.
The Fischer Indole Synthesis: Mechanism and Considerations for Methoxy-Substituted Precursors
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine and an aldehyde or ketone.[1][3][4] The reaction proceeds through a[6][6]-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer.[1][3]
Mechanism of the Fischer Indole Synthesis
For methoxy-substituted indoles, the starting material is a methoxy-substituted phenylhydrazine. The position of the methoxy group on the phenyl ring dictates the position of the methoxy group on the final indole product. However, the presence of a methoxy group, particularly at the ortho position, can sometimes lead to side reactions or the formation of unexpected products.[7] Careful selection of the acid catalyst and reaction conditions is therefore crucial for achieving high yields and regioselectivity. Common catalysts include Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids such as zinc chloride and boron trifluoride.[1][3]
Experimental Protocols
The following protocols provide examples for the synthesis of various methoxy-substituted indoles. It is important to note that reaction conditions, particularly temperature and time, may need to be optimized depending on the specific substrates and the scale of the reaction. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Fischer indole synthesis.[6][8][9][10][11][12]
General Procedure for the Preparation of Methoxy-Substituted Phenylhydrazones
Methoxy-substituted phenylhydrazines are key starting materials and can be prepared from the corresponding methoxy-substituted anilines via diazotization followed by reduction.
Protocol 1: Synthesis of 6-Methoxy-2,3-dimethylindole
This protocol describes the synthesis of 6-methoxy-2,3-dimethylindole from p-anisidine and methyl ethyl ketone.
Materials:
-
p-Anisidine
-
Methyl ethyl ketone
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Sodium sulfite
-
Sodium hydroxide
-
Acetic acid
-
Ethanol
Procedure:
-
Preparation of 4-methoxyphenylhydrazine hydrochloride:
-
Dissolve p-anisidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.
-
Slowly add the diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.
-
After the addition is complete, slowly add concentrated hydrochloric acid.
-
Heat the mixture to 60-70 °C until the solid dissolves, then cool to room temperature to crystallize the 4-methoxyphenylhydrazine hydrochloride.
-
Filter the crystals, wash with a small amount of cold water, and dry.
-
-
Fischer Indole Synthesis:
-
To a mixture of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) and methyl ethyl ketone (1.1 equivalents) in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with sodium hydroxide to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol/water to obtain pure 6-methoxy-2,3-dimethylindole.
-
Quantitative Data for Methoxy-Substituted Indole Synthesis
The following table summarizes various reported conditions and yields for the Fischer indole synthesis of different methoxy-substituted indoles.
| Entry | Methoxy-Indole Product | Phenylhydrazine Precursor | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 1 | 6-Methoxy-3-methylindole-2-carboxylate | 4-Methoxyphenylhydrazine | Ethyl pyruvate | Ethanolic HCl | Reflux | - | - | [2] |
| 2 | 4-Methoxy-3-methylindole-2-carboxylate | 4-Methoxyphenylhydrazine | Ethyl pyruvate | Ethanolic HCl | Reflux | - | - | [2] |
| 3 | 5-Methoxy-2-propyl-4-azaindole | 6-Methoxypyrid-3-ylhydrazine | Valeraldehyde | H₂SO₄ (4 wt% aq.) | Reflux | 2 h | 80 | [13] |
| 4 | 7-Methoxyindole-2-carboxylate | 2-Methoxyphenylhydrazine | Ethyl pyruvate | Saturated HCl/EtOH | - | - | Low | [7] |
| 5 | 1,2,3,4-Tetrahydro-6-methoxycarbazole | 4-Methoxyphenylhydrazine | Cyclohexanone | p-TSA / Microwave | - | 3 min | 91 | [12] |
| 6 | 2-Aryl-7-fluoro-3,4-dihydro-2H-thieno[3,2-b]indole | Arylhydrazine hydrochloride | 5-Aryldihydro-3(2H)-thiophenone | Microwave | - | - | Good | [11] |
Note: Yields can vary significantly based on the specific substrates, purity of reagents, and reaction scale. The formation of isomeric products is possible, especially with unsymmetrical ketones.
Applications in Drug Development: Targeting Key Signaling Pathways
Methoxy-substituted indoles are privileged scaffolds in drug discovery, demonstrating a wide range of biological activities. Their therapeutic potential stems from their ability to interact with various biological targets, including receptors and enzymes involved in critical signaling pathways.
Modulation of Serotonin (5-HT) Receptors
The indole nucleus is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine). Methoxy-substituted indoles, particularly 5-methoxyindoles, can act as agonists or modulators of various serotonin receptor subtypes, making them valuable for the development of therapeutics for neurological and psychiatric disorders.
Anticancer Activity via Tubulin Polymerization Inhibition
Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. Methoxy substitution on the indole ring has been shown to be important for this activity.
Inhibition of the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor growth, invasion, and metastasis. Dysregulation of the HGF/c-Met signaling pathway is implicated in various cancers. Methoxy-substituted indoles have been explored as inhibitors of c-Met kinase activity.
Interaction with the Aryl Hydrocarbon Receptor (AhR)
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell proliferation. Certain methoxy-substituted indoles have been identified as modulators of AhR activity, suggesting their potential in therapeutic areas such as immunology and oncology.
Conclusion
The Fischer indole synthesis provides a powerful and adaptable platform for the synthesis of a diverse range of methoxy-substituted indoles. These compounds continue to be of significant interest to the drug development community due to their versatile biological activities. The protocols and data presented here serve as a guide for researchers to explore the synthesis and therapeutic potential of this important class of heterocyclic compounds. Further optimization of reaction conditions, particularly through the use of microwave-assisted synthesis, can lead to more efficient and environmentally friendly routes to these valuable molecules.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijrpr.com [ijrpr.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Cross-Coupling Reactions Involving 3-Methoxy-1H-indole: A Guide for Researchers
Detailed application notes and protocols for the functionalization of 3-Methoxy-1H-indole through various palladium-catalyzed cross-coupling reactions, providing a powerful toolkit for the synthesis of complex molecules in drug discovery and materials science.
The indole scaffold is a privileged structural motif in a vast array of natural products and pharmaceutical agents. The targeted functionalization of this heterocyclic system is a cornerstone of modern medicinal chemistry. This compound, with its electron-donating methoxy group at the C3 position, presents a unique electronic landscape that influences the regioselectivity of cross-coupling reactions. This document provides detailed application notes, experimental protocols, and data for several key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as direct C-H functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this typically involves the coupling of a halogenated 3-methoxyindole derivative with a boronic acid or ester. The C2 and C5 positions are common sites for halogenation to facilitate this reaction.
Application Notes:
The choice of catalyst, ligand, and base is crucial for achieving high yields. Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used palladium sources. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can improve catalytic activity, particularly for less reactive aryl chlorides. A variety of inorganic bases can be employed, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being common choices. The reaction is typically carried out in a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
Tabulated Data: Suzuki-Miyaura Coupling of Halogenated 3-Methoxy-1H-indoles
| Entry | Halogenated Indole | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-3-methoxy-1H-indole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 5-Bromo-3-methoxy-1H-indole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Toluene/H₂O (3:1) | 90 | 18 | 92 |
| 3 | 2-Iodo-3-methoxy-1H-indole | 2-Thienylboronic acid | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 80 | 6 | 90 |
| 4 | 5-Bromo-3-methoxy-1H-indole | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxy-1H-indole with Phenylboronic acid
-
Reaction Setup: In a flame-dried Schlenk tube, combine 2-bromo-3-methoxy-1H-indole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-methoxy-2-phenyl-1H-indole.
Caption: General workflow for the Suzuki-Miyaura coupling of halogenated 3-methoxyindoles.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. For this compound, this typically involves the reaction of a halogenated derivative with an alkene such as an acrylate, styrene, or other vinyl derivative.
Application Notes:
Palladium(II) acetate is a common catalyst, often used in conjunction with a phosphine ligand like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃). An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydrogen halide formed during the reaction. Common solvents include DMF, acetonitrile, and toluene. Microwave irradiation can often accelerate the reaction and improve yields.[1]
Tabulated Data: Heck Reaction of Halogenated 3-Methoxy-1H-indoles
| Entry | Halogenated Indole | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-3-methoxy-1H-indole | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | 95 |
| 2 | 2-Iodo-3-methoxy-1H-indole | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95 |
| 3 | 5-Bromo-3-methoxy-1H-indole | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | 88 |
| 4 | 2-Iodo-3-methoxy-1H-indole | Acrylamide | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 | 75 |
Experimental Protocol: Heck Reaction of 5-Bromo-3-methoxy-1H-indole with n-Butyl acrylate
-
Reaction Setup: In a sealed tube, combine 5-bromo-3-methoxy-1H-indole (1.0 mmol, 1.0 equiv), n-butyl acrylate (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv) via syringe under an argon atmosphere.
-
Reaction: Seal the tube and heat the mixture to 100 °C for 20 hours.
-
Work-up: After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes and is often carried out using a palladium catalyst and a copper co-catalyst.
Application Notes:
Typical conditions involve a palladium catalyst such as PdCl₂(PPh₃)₂ and a copper(I) salt, usually copper(I) iodide (CuI). An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent. Copper-free Sonogashira couplings are also well-established to avoid the formation of alkyne homocoupling byproducts.
Tabulated Data: Sonogashira Coupling of Halogenated 3-Methoxy-1H-indoles
| Entry | Halogenated Indole | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodo-3-methoxy-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | 50 | 6 | 93 |
| 2 | 5-Bromo-3-methoxy-1H-indole | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (2.5) | DIPA | THF | 65 | 12 | 85 |
| 3 | 2-Iodo-3-methoxy-1H-indole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF (3 equiv) | THF | 25 | 5 | 90 |
| 4 | 5-Iodo-3-methoxy-1H-indole | Ethynylbenzene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 8 | 88 |
Experimental Protocol: Sonogashira Coupling of 2-Iodo-3-methoxy-1H-indole with Phenylacetylene
-
Reaction Setup: To a Schlenk flask containing a solution of 2-iodo-3-methoxy-1H-indole (1.0 mmol, 1.0 equiv) in triethylamine (10 mL), add phenylacetylene (1.2 mmol, 1.2 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%) under an argon atmosphere.
-
Reaction: Stir the mixture at 50 °C for 6 hours.
-
Work-up: After completion, cool the reaction mixture, filter through a pad of celite, and wash with ethyl acetate. The filtrate is washed with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify by column chromatography to give the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is instrumental in synthesizing arylamines from aryl halides and primary or secondary amines.
Application Notes:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BINAP are commonly employed.[2] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[2][3] The choice of solvent can also be critical, with toluene and dioxane being frequently used.
Tabulated Data: Buchwald-Hartwig Amination of Halogenated 3-Methoxy-1H-indoles
| Entry | Halogenated Indole | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-3-methoxy-1H-indole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 18 | 85 |
| 2 | 2-Bromo-3-methoxy-1H-indole | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 90 | 24 | 91 |
| 3 | 5-Bromo-3-methoxy-1H-indole | Benzylamine | Pd₂(dba)₃ (1) | XPhos (2) | LiHMDS (1.5) | Dioxane | 80 | 16 | 88 |
| 4 | 2-Iodo-3-methoxy-1H-indole | N-Methylaniline | Pd(OAc)₂ (3) | DavePhos (6) | Cs₂CO₃ (2) | Toluene | 110 | 20 | 82 |
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-3-methoxy-1H-indole with Aniline
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with 5-bromo-3-methoxy-1H-indole (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add toluene (5 mL) and aniline (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 18 hours.
-
Work-up: After cooling, dilute with ethyl acetate, filter through celite, and concentrate the filtrate.
-
Purification: Purify the crude product by flash chromatography to obtain the desired N-aryl-3-methoxy-1H-indol-5-amine.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocycles, avoiding the need for pre-functionalization. For this compound, the electronic properties of the methoxy group and the indole nitrogen direct the regioselectivity of these reactions.
Application Notes:
The C2 position of this compound is the most electronically activated site for electrophilic attack and is a common site for direct C-H arylation. Palladium catalysts are often used, and the reaction may require an oxidant, such as silver acetate or benzoquinone. Functionalization at other positions, such as C4-C7, is more challenging and often requires the use of a directing group attached to the indole nitrogen to achieve regioselectivity.[4][5]
Tabulated Data: Direct C-H Arylation of this compound
| Entry | Position | Aryl Halide | Catalyst (mol%) | Ligand/Additive (mol%) | Base/Oxidant (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | C2 | 4-Iodotoluene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Ag₂CO₃ (1.5) | Dioxane | 120 | 24 | 75 |
| 2 | C2 | 1-Iodo-4-nitrobenzene | PdCl₂(MeCN)₂ (10) | PPh₃ (20) | Cs₂CO₃ (2) | DMA | 130 | 18 | 68 |
| 3 | C7 | Phenylboronic acid | Pd(OAc)₂ (10) | 3-aminopyridine (30) | Ag₂CO₃ (2) | Toluene | 110 | 24 | 65* |
| 4 | C4 | Phenylboronic acid | Pd(OAc)₂ (10) | Pyridine (30) | Ag₂O (2) | Toluene | 120 | 36 | 55** |
*Requires N-directing group (e.g., pivaloyl). **Requires C3-directing group and N-protection.
Experimental Protocol: C2-Arylation of this compound with 4-Iodotoluene
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Reaction Setup: In a pressure tube, combine this compound (1.0 mmol, 1.0 equiv), 4-iodotoluene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), tri(o-tolyl)phosphine (0.1 mmol, 10 mol%), and silver(I) carbonate (1.5 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture to 120 °C for 24 hours.
-
Work-up: Cool the reaction, filter through a pad of celite, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to afford 3-methoxy-2-(p-tolyl)-1H-indole.
Caption: Regioselectivity in the C-H functionalization of this compound.
References
- 1. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methoxy-1H-indole
Welcome to the technical support center for the synthesis of 3-Methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the efficient synthesis of this valuable indole derivative.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
The following section addresses common issues encountered during the synthesis of this compound, structured in a question-and-answer format. A plausible and efficient two-step synthetic route is considered: 1) Electrophilic bromination of indole to yield 3-bromoindole, and 2) Subsequent nucleophilic aromatic substitution with sodium methoxide.
Step 1: Electrophilic Bromination of Indole
Q1: My bromination of indole is resulting in a low yield of 3-bromoindole and multiple side products. What are the likely causes and solutions?
A1: Low yields and side product formation in the C3-bromination of indole are common issues. The indole ring is highly activated towards electrophilic substitution, making the reaction sensitive to conditions.
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Over-bromination: The initial product, 3-bromoindole, can undergo further bromination, leading to di- and tri-brominated species.
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Solution: Use a mild brominating agent such as N-Bromosuccinimide (NBS) or pyridinium tribromide, which allow for better control over the reaction stoichiometry. Add the brominating agent portion-wise at a low temperature (e.g., 0 °C or below) to minimize over-reaction.
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-
Incorrect Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of intermediates.
-
Solution: Aprotic solvents of varying polarity such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly employed. It is advisable to perform small-scale trials to identify the optimal solvent for your specific setup.
-
-
Acid-Catalyzed Polymerization: Strong acidic conditions, which can be generated as a byproduct (HBr), can lead to the polymerization of the electron-rich indole.
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Solution: The use of NBS is often advantageous as it does not produce a strong acid byproduct. If using elemental bromine, the addition of a non-nucleophilic base like pyridine can scavenge the HBr formed.
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Q2: The purification of 3-bromoindole is proving difficult. What is the recommended procedure?
A2: 3-Bromoindole can be unstable, particularly to heat and light, which can complicate purification.
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Chromatography: Flash column chromatography on silica gel is the most common method.
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Eluent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
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Deactivation of Silica: To prevent degradation on the column, the silica gel can be pre-treated with a small amount of a non-nucleophilic base like triethylamine (typically 1% in the eluent).
-
-
Recrystallization: If the crude product is of sufficient purity, recrystallization can be an effective alternative to chromatography.
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Solvent Selection: A solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. Toluene or a mixture of ethanol and water can be effective.[1]
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Step 2: Nucleophilic Substitution with Sodium Methoxide
Q3: The nucleophilic substitution of 3-bromoindole with sodium methoxide is giving a low yield of this compound. How can I optimize this step?
A3: The efficiency of the nucleophilic substitution can be influenced by several factors, including the reactivity of the substrate, the strength of the nucleophile, and the reaction conditions.
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Insufficient Reactivity: While the C3 position of indole is activated towards electrophilic attack, it is less predisposed to nucleophilic substitution.
-
Solution: The use of a copper(I) catalyst (e.g., CuI) can facilitate this type of Ullmann-type coupling, significantly improving the reaction rate and yield.[2] The addition of a ligand, such as L-proline or a diamine, can further enhance the catalytic activity.
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-
Competing Elimination or Decomposition: Under strongly basic conditions, side reactions may occur.
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Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. Use anhydrous solvents, as water can react with the sodium methoxide and passivate the catalyst. Control the temperature carefully; while heating is often necessary, excessive temperatures can lead to decomposition.
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Purity of Starting Material: Impurities in the 3-bromoindole from the previous step can interfere with the reaction.
-
Solution: Ensure the 3-bromoindole is of high purity before proceeding with the methoxylation step.
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Q4: I am observing the formation of N-methylated byproducts. How can this be avoided?
A4: While O-methylation is the desired outcome, methylation on the indole nitrogen can sometimes occur, especially if using harsher methylating agents.
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Choice of Reagent: Sodium methoxide is a source of the methoxide nucleophile and is less likely to cause N-methylation compared to reagents like methyl iodide in the presence of a strong base.
-
Reaction Conditions: If N-methylation is a persistent issue, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before the nucleophilic substitution step. The protecting group can be removed in a subsequent step.
Quantitative Data Presentation
The following tables summarize typical reaction conditions and yields for the key transformations involved in the synthesis of this compound. Note that optimal conditions may vary depending on the specific scale and laboratory setup.
Table 1: Electrophilic Bromination of Indole at C3
| Brominating Agent | Solvent | Temperature (°C) | Typical Yield of 3-Bromoindole (%) | Reference(s) |
| N-Bromosuccinimide (NBS) | THF | 0 to RT | 80-90 | [3] |
| Pyridinium Tribromide | DCM | 0 to RT | 75-85 | [4] |
| Bromine (Br₂) | CS₂ | 0 | 60-70 | [5] |
Table 2: Nucleophilic Methoxylation of 3-Haloindoles
| Substrate | Reagent | Catalyst/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| 3-Bromoindole | Sodium Methoxide | CuI (10 mol%) | DMF | 100-120 | 60-75 | [2] |
| 3-Bromoindole | Sodium Methoxide | None | DMF | 120-140 | 20-40 | [6] |
| 3-Iodoindole | Sodium Methoxide | CuI / L-proline | Dioxane | 110 | 70-85 | [2] |
Experimental Protocols
The following are detailed methodologies for the proposed two-step synthesis of this compound.
Protocol 1: Synthesis of 3-Bromo-1H-indole
Materials:
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Indole
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N-Bromosuccinimide (NBS)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel
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Hexanes
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Ethyl acetate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve indole (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
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Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-Bromo-1H-indole.
Protocol 2: Synthesis of this compound
Materials:
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3-Bromo-1H-indole
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Sodium methoxide
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Water
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Diethyl ether
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Brine
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Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-Bromo-1H-indole (1.0 eq), sodium methoxide (1.5 eq), and copper(I) iodide (0.1 eq).
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Add anhydrous DMF via syringe.
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Heat the reaction mixture to 110 °C and stir for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous mixture with diethyl ether (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting Logic: Low Yield in Methoxylation Step
Caption: Troubleshooting decision tree for low yield in the methoxylation step.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Hydroxyindole (>85%) | 480-93-3 [sigmaaldrich.com]
- 3. Synthesis routes of 3-Bromo-1h-indole [benchchem.com]
- 4. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Purification challenges of 3-Methoxy-1H-indole
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with 3-Methoxy-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during purification? A1: this compound is an electron-rich heterocyclic compound, making it susceptible to degradation under certain conditions.[1] The primary stability concerns are oxidation and acid sensitivity. The indole ring can be easily oxidized, particularly at the C2 and C3 positions, which can lead to the formation of colored impurities and oxindole derivatives.[2] Furthermore, the compound can be unstable in the presence of strong acids, which can catalyze degradation or polymerization.[2] Prolonged exposure to silica gel during column chromatography should also be minimized to prevent acid-catalyzed degradation on the stationary phase surface.[3]
Q2: How should this compound be stored to maintain its purity? A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment.[2][4] It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of air oxidation.[2] Using amber vials or containers wrapped in aluminum foil will protect the light-sensitive compound from photodegradation.[2] For long-term storage, keeping the material at 4°C is advisable.[4]
Q3: What are the most common impurities found after the synthesis of this compound? A3: The impurity profile largely depends on the synthetic route. However, common impurities may include unreacted starting materials, reagents, and byproducts from side reactions. Given the reactivity of the indole nucleus, oxidized species (e.g., oxindoles) and products from acid-catalyzed side reactions are frequently observed.[2] If the synthesis involves a Fischer indole synthesis with a methoxy-substituted phenylhydrazone, abnormal cyclization products can sometimes form, leading to isomeric impurities.[5]
Q4: My compound appears as a streak instead of a distinct spot on a silica gel TLC plate. What is the cause and how can I fix it? A4: Streaking on a TLC plate can be attributed to several factors:
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Compound Degradation: The compound may be degrading on the acidic silica gel.[3] To test this, spot the compound on a TLC plate, wait for 30-60 minutes before developing, and see if new spots or streaks appear.[3] Using a less acidic stationary phase like neutral alumina or adding a small amount of a base (e.g., 0.5-1% triethylamine) to the eluent can mitigate this issue.[3]
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Overloading: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution.
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Inappropriate Solvent System: The solvent system may be too polar, causing the compound to move with the solvent front without proper partitioning, or not polar enough to move the compound from the baseline, leading to tailing. Systematic optimization of the eluent is recommended.
Troubleshooting Guides
Issue 1: Co-elution of Impurities During Column Chromatography
This is a frequent challenge when impurities possess polarities similar to this compound.
Troubleshooting Steps:
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Optimize the Solvent System: Systematically vary the ratio of the non-polar and polar solvents. Small changes can significantly impact resolution. A shallow elution gradient is often more effective than a steep one for separating closely eluting compounds.[3]
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Change the Eluent System: If a standard hexane/ethyl acetate system fails, switching to a different solvent system can alter the selectivity. Toluene/acetone or dichloromethane/methanol are viable alternatives that offer different interaction mechanisms.[3]
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Switch the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase.[3]
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Alumina (Neutral or Basic): Can be effective for compounds that are sensitive to the acidic nature of silica.
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Reverse-Phase Silica (C18): Separates compounds based on hydrophobicity. A typical eluent system would be a gradient of acetonitrile and water.[3]
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Issue 2: The Compound "Oils Out" During Recrystallization
"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of forming solid crystals. This is often due to a very high level of supersaturation or a rapid cooling rate.[3]
Troubleshooting Steps:
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Select a Different Solvent System: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or low temperatures.[3] For indole derivatives, mixtures like petroleum ether/diethyl ether have been used successfully.[6] For this compound, consider solvent systems like ethanol/water, toluene, or heptane/ethyl acetate.
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Ensure Slow Cooling: Allow the hot, saturated solution to cool gradually to room temperature before transferring it to a refrigerator or ice bath. Slow cooling encourages the formation of well-defined, pure crystals.[3]
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Induce Crystallization:
-
Scratching: Gently scratch the inner surface of the flask at the solution-air interface with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.[3]
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Seeding: If available, add a single, tiny crystal of pure this compound to the cooled, supersaturated solution. This seed crystal will act as a template for further crystal growth.[3]
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-
Increase Solvent Volume: Oiling out can sometimes occur if the solution is too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again more slowly.
Data Summary
The following table provides suggested starting conditions for the purification of this compound by column chromatography. Optimization will be required based on the specific impurity profile of the crude material.
| Purification Method | Stationary Phase | Suggested Eluent System (Starting Conditions) | Gradient Profile | Notes |
| Normal-Phase Chromatography | Silica Gel | 95:5 Hexane:Ethyl Acetate | Linear gradient to 70:30 Hexane:Ethyl Acetate | A common starting point. Monitor for potential degradation. Consider adding 0.5% triethylamine to the eluent to suppress tailing and degradation.[3] |
| Normal-Phase Chromatography | Neutral Alumina | 98:2 Toluene:Acetone | Linear gradient to 90:10 Toluene:Acetone | A good alternative if the compound is unstable on silica gel.[3] |
| Reverse-Phase Chromatography | C18 Silica Gel | 70:30 Acetonitrile:Water | Isocratic or a shallow gradient to 90:10 Acetonitrile:Water | Useful if impurities are non-polar. The mobile phase can be buffered if necessary.[3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).[3]
-
Column Packing: Pour the slurry into the chromatography column and use gentle pressure (air or nitrogen) to pack the bed, ensuring there are no cracks or air bubbles.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the eluent polarity according to a pre-determined gradient.[3]
-
Fraction Collection: Collect fractions of a consistent volume and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., ethanol/water or toluene).[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., using a water or oil bath) with stirring until the solid completely dissolves. Add more solvent in small portions as needed to achieve full dissolution at the boiling point.[8][9]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration by quickly passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[8][9]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[9] The formation of crystals should occur during this stage.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[8][9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the crystals under vacuum to a constant weight to remove all residual solvent.[3]
Visualizations
Caption: A troubleshooting workflow for common purification challenges.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Stability and degradation of 3-Methoxy-1H-indole under acidic conditions
Welcome to the Technical Support Center for 3-Methoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound, with a specific focus on its behavior under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many indole derivatives, this compound is susceptible to degradation under several conditions. The primary concerns are exposure to acidic environments, light (photodegradation), and oxidizing agents.[1][2] The electron-rich indole nucleus is prone to oxidation, and acidic conditions can catalyze degradation reactions such as dimerization or polymerization.[3]
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound in a tightly sealed, light-resistant container (e.g., an amber vial) at low temperatures, such as -20°C, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
Q3: I've observed a color change in my solid this compound sample. What does this indicate?
A3: A color change, often to a pink, red, or brown hue, is a common visual indicator of indole compound degradation, which could be due to oxidation or polymerization. While a slight color change may not significantly affect the bulk purity for some applications, it is a clear sign of degradation and should be investigated before use in sensitive experiments.
Q4: Can I prepare stock solutions of this compound in advance?
A4: It is always best to prepare solutions fresh. If storage is necessary, solutions are generally less stable than the solid form.[4] They should be stored in tightly sealed vials, protected from light, at -20°C or -80°C. The choice of solvent is also critical; high-purity, degassed aprotic solvents are often preferable.
Troubleshooting Guide
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis After Using an Acidic Mobile Phase.
-
Symptom: When analyzing this compound using HPLC with an acidic mobile phase, you observe multiple new peaks that are not present in the standard dissolved in a neutral solvent.
-
Possible Cause: Acid-catalyzed degradation on-column or in the sample vial. The indole ring is sensitive to strongly acidic conditions, which can cause dimerization or polymerization, leading to the appearance of new peaks.[2]
-
Troubleshooting Steps:
-
pH Adjustment: If possible, adjust the mobile phase to a less acidic or neutral pH to see if the extra peaks are eliminated.
-
Temperature Control: Lowering the column temperature can sometimes reduce the rate of on-column degradation.[1]
-
Fresh Sample Preparation: Prepare the sample in a neutral diluent immediately before injection to minimize its exposure to acidic conditions.
-
Forced Degradation Comparison: Compare the chromatogram with a sample that has been intentionally subjected to forced degradation under acidic conditions (see Protocol 1) to help identify the degradation products.
-
Issue 2: Low or Inconsistent Yields in Reactions Involving Acidic Conditions.
-
Symptom: When using this compound as a starting material in a reaction that requires acidic conditions, the yield of the desired product is lower than expected or varies between batches.
-
Possible Cause: Degradation of the starting material under the reaction conditions. The acid may be causing the this compound to degrade, reducing the amount available to participate in the desired reaction.
-
Troubleshooting Steps:
-
Monitor Starting Material: Analyze the reaction mixture by TLC or LC-MS at early time points to monitor the consumption of the this compound and the formation of any unexpected byproducts.
-
Modify Reaction Conditions:
-
Acid Strength: Consider using a weaker acid or a solid acid catalyst that might be less harsh.
-
Temperature: Run the reaction at a lower temperature to slow down the degradation pathway.
-
Reaction Time: Optimize the reaction time to maximize the formation of the product before significant degradation of the starting material occurs.
-
-
Order of Addition: If possible, add the this compound to the reaction mixture last, after the other reagents have been combined, to minimize its exposure time to the acidic environment.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to assess the stability of this compound in an acidic environment. The goal is typically to achieve 5-20% degradation.
Materials:
-
This compound
-
HPLC-grade Methanol or Acetonitrile
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Volumetric flasks and pipettes
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Transfer 1 mL of the stock solution to a suitable container.
-
Add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
Cool the aliquot to room temperature.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample (prepared by diluting the stock solution with the mobile phase), using a validated stability-indicating HPLC method.
Data Presentation:
The results of the forced degradation study can be summarized in the following table.
| Stress Condition | Time (hours) | Initial Concentration (mg/mL) | Concentration after Stress (mg/mL) | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 2 | 0.5 | |||
| 4 | 0.5 | ||||
| 8 | 0.5 | ||||
| 24 | 0.5 |
Note: The user would populate the columns "Concentration after Stress," "% Degradation," and "Number of Degradation Products" with their experimental data.
Visualizations
Acid-Catalyzed Degradation Pathway
Under acidic conditions, the indole nucleus of this compound is susceptible to electrophilic attack. The C3 position is typically the most nucleophilic site in indoles; however, since it is substituted with a methoxy group, protonation can occur, leading to subsequent reactions. A likely degradation pathway involves the formation of a dimeric species.
Caption: Proposed mechanism for the acid-catalyzed dimerization of this compound.
Experimental Workflow for Stability Study
The following diagram illustrates a typical workflow for investigating the stability of this compound.
Caption: Workflow for conducting forced degradation studies on this compound.
References
- 1. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic substitution with position 3 of the indole occupied [quimicaorganica.org]
- 3. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 3-Methoxy-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 3-Methoxy-1H-indole. It is intended for researchers, scientists, and drug development professionals to help identify and resolve challenges related to side product formation and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed in reactions with this compound?
A1: Reactions involving this compound can lead to several common side products, primarily arising from the high reactivity of the indole nucleus, which is further activated by the electron-donating methoxy group at the 3-position. The most prevalent side products include:
-
Diindolylmethanes: These can form, particularly under acidic conditions, through the reaction of the indole with an electrophile like formaldehyde or another aldehyde.
-
2-Substituted Isomers: While electrophilic substitution typically occurs at the C2 position due to the methoxy group at C3, rearrangement or alternative reaction pathways can lead to the formation of isomeric products.
-
Over-reaction Products: In reactions like formylation or acylation, di-substituted products (e.g., 1,2-diformyl or 1,2-diacyl) can be formed, especially with an excess of the reagent or prolonged reaction times.
-
Oxidation Products: this compound is susceptible to oxidation, which can yield products such as 3-methoxy-2-oxindole.
-
Polymerization/Tar Formation: The high reactivity of the indole can lead to polymerization or the formation of intractable tars, particularly under harsh acidic conditions or at elevated temperatures.
Troubleshooting Guides
This section addresses specific issues that may arise during common reactions with this compound.
Issue 1: Low Yield of the Desired Product
Q2: I am experiencing a low yield in my reaction with this compound. What are the likely causes and how can I improve it?
A2: Low yields are a common challenge and can be attributed to several factors. Systematically evaluating your experimental setup can help identify the root cause.
Potential Causes & Solutions:
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction may be sensitive to temperature. If the reaction is sluggish, a gradual and monitored increase in temperature may be beneficial. Conversely, high temperatures can promote side reactions and decomposition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to the formation of degradation products.
-
-
Reagent Quality:
-
Purity of Starting Material: Impurities in the this compound or other reagents can lead to unwanted side reactions. Ensure the purity of your starting materials, purifying them if necessary.
-
Moisture Sensitivity: Many reagents used in indole chemistry, such as Lewis acids in Friedel-Crafts reactions, are moisture-sensitive. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) when necessary.
-
-
Catalyst Issues:
-
Inappropriate Catalyst: The choice of acid or metal catalyst is often crucial and substrate-dependent. It may be necessary to screen different catalysts (e.g., various Lewis or Brønsted acids) and optimize their loading.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or by coordination with the starting material or product. Using fresh, high-purity catalyst is recommended.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield in this compound reactions.
Issue 2: Formation of Multiple Products on TLC
Q3: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity of my reaction?
A3: The appearance of multiple spots on a TLC plate is a clear indication of side product formation. Improving selectivity often requires careful control of reaction parameters.
Common Side Reactions and Mitigation Strategies:
-
Dimerization/Polymerization:
-
Cause: Often promoted by strong acids and higher temperatures.
-
Solution: Use a milder acid catalyst or a lower concentration of the acid. Running the reaction at a lower temperature can also help to suppress these side reactions.
-
-
Formation of 2-Substituted Isomers:
-
Cause: In electrophilic substitutions, while the C2 position is the most nucleophilic, reaction at other positions can occur, or rearrangement of the initial product may happen.
-
Solution: The choice of solvent and catalyst can influence regioselectivity. Screening different reaction conditions may be necessary to favor the desired isomer.
-
-
Over-acylation/formylation:
-
Cause: Use of excess acylating or formylating agent.
-
Solution: Use a stoichiometric amount of the electrophilic reagent, or add it slowly to the reaction mixture to maintain a low concentration.
-
TLC Troubleshooting Logic
Caption: A decision tree for troubleshooting multiple spots on a TLC plate.
Common Reactions and Their Side Products
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a common method to introduce a formyl group at the C2 position of this compound.
Q4: What are the typical side products in a Vilsmeier-Haack formylation of this compound, and how can I avoid them?
A4: The primary side product in this reaction is the 1,2-diformylated indole . The formation of this byproduct is favored by an excess of the Vilsmeier reagent and higher reaction temperatures.
| Product | Typical Yield Range | Conditions Favoring Formation |
| This compound-2-carbaldehyde | 60-80% | Stoichiometric Vilsmeier reagent, low temperature (0-25 °C) |
| 1,2-Diformyl-3-methoxy-1H-indole | 5-20% | Excess Vilsmeier reagent, elevated temperatures (>50 °C) |
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Vilsmeier-Haack Reaction Pathway
Caption: The reaction pathway for the Vilsmeier-Haack formylation of this compound.
Mannich Reaction
The Mannich reaction introduces an aminomethyl group, typically at the C2 position of this compound.
Q5: I am observing the formation of a high molecular weight side product in the Mannich reaction of this compound. What is it and how can I prevent it?
A5: A common side product in the Mannich reaction of indoles is the formation of a diindolylmethane . This occurs when the intermediate iminium ion reacts with a second molecule of the indole instead of the intended nucleophile. This is particularly prevalent under acidic conditions.
| Product | Typical Yield Range | Conditions Favoring Formation |
| 2-(Aminomethyl)-3-methoxy-1H-indole | 50-70% | Equimolar reactants, neutral or slightly basic pH |
| Bis(3-methoxy-1H-indol-2-yl)methane | 10-30% | Acidic conditions, excess indole |
Experimental Protocol: Mannich Reaction of this compound
-
To a solution of this compound (1.0 eq) in ethanol, add aqueous formaldehyde (1.1 eq) and the secondary amine (e.g., dimethylamine, 1.1 eq).
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Mannich Reaction and Dimer Formation
Caption: Competing pathways in the Mannich reaction of this compound.
Friedel-Crafts Acylation
Friedel-Crafts acylation is used to introduce an acyl group at the C2 position.
Q6: During the Friedel-Crafts acylation of this compound, I am getting a significant amount of a di-acylated product. How can I improve the selectivity for mono-acylation?
A6: The formation of the 1,2-diacyl-3-methoxy-1H-indole is a common side reaction, especially when using a strong Lewis acid and an excess of the acylating agent. The initial C2-acylated product can undergo N-acylation.
| Product | Typical Yield Range | Conditions Favoring Formation |
| 2-Acyl-3-methoxy-1H-indole | 40-60% | Milder Lewis acid (e.g., ZnCl₂), stoichiometric acylating agent, lower temperature |
| 1,2-Diacyl-3-methoxy-1H-indole | 15-30% | Strong Lewis acid (e.g., AlCl₃), excess acylating agent, higher temperature |
Experimental Protocol: Friedel-Crafts Acylation of this compound
-
To a suspension of a Lewis acid (e.g., ZnCl₂, 1.2 eq) in anhydrous dichloromethane at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 eq).
-
Stir for 15 minutes, then add a solution of this compound (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify by column chromatography.
Friedel-Crafts Acylation Pathways
Caption: Mono- and di-acylation pathways in the Friedel-Crafts reaction.
Oxidation
Q7: I am trying to perform a reaction on the benzene ring of this compound, but I am observing oxidation of the indole core. How can I prevent this?
A7: The electron-rich nature of the this compound ring makes it susceptible to oxidation, often leading to the formation of 3-methoxy-2-oxindole . This is particularly common when using strong oxidizing agents or under aerobic conditions with certain catalysts.
Mitigation Strategies:
-
Protecting Groups: Protect the indole nitrogen (e.g., with a Boc or tosyl group) to reduce the electron density of the pyrrole ring and its susceptibility to oxidation.
-
Milder Oxidants: If an oxidation reaction is intended, use milder and more selective oxidizing agents.
-
Inert Atmosphere: For non-oxidative reactions, performing the experiment under an inert atmosphere (nitrogen or argon) can help to prevent unwanted aerobic oxidation.
Oxidation of this compound
Caption: The oxidation of this compound to 3-methoxy-2-oxindole.
Technical Support Center: Improving Yield in Reactions with 3-Methoxy-1H-indole
Welcome to the technical support center for reactions involving 3-Methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of this compound is giving a low yield. What are the common causes and how can I fix it?
Low yields in N-alkylation reactions of indoles are often due to incomplete deprotonation, side reactions, or suboptimal reaction conditions.[1] Here are key factors to consider:
-
Base and Solvent Selection: The choice of base and solvent is critical for efficient deprotonation of the indole nitrogen. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF are commonly used to form the highly nucleophilic indolate anion.[1]
-
Incomplete Deprotonation: Ensure you are using a sufficient stoichiometric amount of a strong enough base. If deprotonation is incomplete, consider using a stronger base or increasing the reaction temperature.[1]
-
C3-Alkylation Side Reaction: A significant side reaction is the alkylation at the C3 position of the indole ring due to its high nucleophilicity.[1] To favor N-alkylation, ensure complete conversion to the indolate anion before adding the alkylating agent.
-
Reagent Purity: The presence of water or other protic impurities can quench the base and the indolate anion, leading to lower yields. Always use anhydrous solvents and pure reagents.[1]
-
Reaction Temperature and Time: These parameters may need optimization. Higher temperatures can sometimes favor N-alkylation.[2] Monitor the reaction progress using TLC or LC-MS to determine the optimal time.[1]
Q2: I'm observing significant C3-acylation as a side product during my N-acylation reaction. How can I improve N-selectivity?
Achieving high N-selectivity over C-acylation can be challenging. Here are some strategies:
-
Catalyst and Reagent Choice: Modern methods using oxidative carbene catalysis for N-acylation of indoles with aldehydes have shown high chemoselectivity under mild conditions.[3]
-
Reaction Conditions: Classical methods often require reactive acyl chlorides, which can lead to side reactions. The carbene-catalyzed method is functional group tolerant and can provide excellent yields of N-acylated indoles.[3]
-
Protecting Groups: In some cases, temporary protection of the C3 position might be a viable, albeit less direct, strategy.
Q3: The indole ring of my this compound appears to be degrading under my reaction conditions. What could be the cause?
The indole nucleus is susceptible to degradation under certain conditions:
-
Strong Acids: The indole ring is sensitive to strongly acidic conditions, which can lead to protonation, primarily at the C3 position, and subsequent degradation.[4] If your reaction requires acidic conditions, consider using milder acids or optimizing the acid concentration.[5]
-
Oxidizing Agents: The electron-rich indole core is easily oxidized.[4] If your synthesis involves an oxidation step, carefully control the stoichiometry of the oxidizing agent and the reaction temperature to minimize degradation.[4]
-
Light Sensitivity: Some indole derivatives can be sensitive to light and may undergo photodegradation.[4] It is good practice to protect the reaction from light, especially if it is running for an extended period.
Troubleshooting Guides
Issue 1: Low Yield in Fischer Indole Synthesis of Methoxy-Substituted Indoles
Symptom: Low to no formation of the desired this compound derivative.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Acid Catalyst or Concentration | The type and strength of the acid are crucial for the key[2][2]-sigmatropic rearrangement.[5] Screen different Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[5] Optimize the catalyst concentration. |
| Unfavorable Reaction Temperature | The reaction often requires elevated temperatures to proceed efficiently.[5] Gradually increase the temperature while monitoring the reaction by TLC or LC-MS to avoid decomposition.[5] |
| Substituent Effects | Electron-donating or -withdrawing groups on the phenylhydrazine can affect the cyclization.[5] For electron-rich systems, milder conditions may be necessary to prevent side reactions.[5] |
| Abnormal Cyclization | Methoxy-substituted phenylhydrazones can sometimes lead to abnormal cyclization pathways.[5] Careful analysis of byproducts is necessary to identify and mitigate these side reactions. |
Issue 2: Poor Regioselectivity (C3-Alkylation vs. N-Alkylation)
Symptom: Significant formation of the C3-alkylated isomer instead of the desired N-alkylated product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Indolate Formation | The indole N-H is acidic, but incomplete deprotonation can leave the C3 position as a competing nucleophile. Ensure complete deprotonation by using a slight excess of a strong base (e.g., NaH) and allowing sufficient time for the reaction with the indole before adding the alkylating agent.[1] |
| Solvent Effects | The solvent can influence the reactivity of the indolate anion. Polar aprotic solvents like DMF and DMSO are generally preferred as they solvate the cation, leaving a more "naked" and reactive anion that favors N-alkylation.[2] |
| Counter-ion Effects | The nature of the counter-ion (e.g., Na⁺, K⁺) can influence the N/C selectivity. In some cases, changing the base (e.g., from NaH to KH) can alter the outcome. |
| Reaction Temperature | Lower temperatures sometimes favor C-alkylation, while higher temperatures can favor N-alkylation.[2] A systematic study of the temperature profile is recommended. |
Experimental Protocols
General Procedure for N-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).
-
Dissolution: Dissolve the indole in anhydrous DMF or THF to a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.5 eq., 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 eq.) dropwise. The reaction can then be stirred at room temperature or heated as necessary.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.[1]
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A flowchart for troubleshooting low reaction yields.
Decision Pathway for Improving N-Alkylation Selectivity
Caption: A decision tree for enhancing N-alkylation selectivity.
References
Technical Support Center: 3-Methoxy-1H-indole Column Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the column chromatography purification of 3-methoxy-1H-indole.
Frequently Asked Questions (FAQs)
Q1: My this compound is co-eluting with an impurity of very similar polarity. How can I improve the separation?
A1: Co-elution of compounds with similar polarities is a frequent challenge in column chromatography.[1] Here are several strategies to enhance separation:
-
Optimize the Solvent System: Systematically adjust the ratio of your non-polar and polar solvents. Small changes in polarity can significantly impact resolution. If you are using a standard system like hexane/ethyl acetate, try altering the ratio incrementally (e.g., from 95:5 to 90:10).[1]
-
Try a Different Solvent System: If optimizing the current system fails, switch to a solvent system with different selectivity. For instance, a toluene/acetone or dichloromethane/methanol gradient might provide the necessary separation.[1]
-
Employ Gradient Elution: A shallow and slow gradient elution can be very effective in separating closely eluting compounds.[1][2] This involves gradually increasing the polarity of the mobile phase over the course of the separation.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases.[1] Options include:
-
Alumina (basic or neutral): This can be particularly useful if your compound is sensitive to the acidic nature of silica gel.
-
Reverse-phase silica (C18): In this case, you would use a polar mobile phase (e.g., acetonitrile/water).[1]
-
Q2: I'm observing significant streaking of my compound on the TLC plate and during column chromatography. What could be the cause and how do I fix it?
A2: Streaking can be attributed to several factors, including sample overloading, compound instability, or an inappropriate solvent system.[1]
-
Reduce Sample Concentration: Overloading the column is a common cause of streaking. As a general rule, the amount of crude material should be around 1-5% of the weight of the silica gel.[1] For TLC analysis, use a more dilute solution of your sample.[1]
-
Check for Compound Stability: Indoles, especially electron-rich derivatives like this compound, can be sensitive to the acidic nature of silica gel and may degrade during chromatography.[1] To test for this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots or a streak appear, degradation is likely occurring.[1]
-
Solution: Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent.[1]
-
-
Adjust Solvent Polarity: Highly polar compounds can sometimes streak. You may need to use a more polar solvent system to achieve better migration and spot shape.[1]
Q3: My this compound is not eluting from the column, or the elution is taking an extremely long time. What should I do?
A3: This issue can be frustrating and may point to several potential problems.
-
Compound Decomposition: The compound may have decomposed on the silica gel and will not elute.[3] As mentioned in Q2, testing for stability on a TLC plate is a crucial first step.
-
Incorrect Solvent System: Double-check that you have prepared the correct solvent system and have not inadvertently used a solvent that is too non-polar.[3]
-
Compound Came Off in the Solvent Front: It's possible the compound is much less polar than anticipated and eluted very quickly. Check the very first fractions collected.[3]
-
Trailing Effect: If the compound starts to elute but continues to come off the column over many fractions, this is known as trailing. Once the desired compound begins to elute, you can try increasing the polarity of your eluting solvent more significantly to push the remainder of the compound off the column more quickly, assuming there are no closely eluting impurities.[3]
Data Presentation
Table 1: Suggested Starting Conditions for Column Chromatography of this compound
| Stationary Phase | Eluent System (Starting Suggestion) | Gradient Profile | Rationale |
| Silica Gel | 95:5 Hexane:Ethyl Acetate | Linear gradient to 70:30 Hexane:Ethyl Acetate over 10-20 column volumes. | A standard starting point for compounds of moderate polarity.[1] |
| Neutral Alumina | 98:2 Toluene:Acetone | Linear gradient to 90:10 Toluene:Acetone over 15 column volumes. | A good alternative if compound degradation on silica gel is suspected.[1] |
| Reverse Phase C18 | 70:30 Acetonitrile:Water | Isocratic or a shallow gradient to 90:10 Acetonitrile:Water. | Useful if normal phase chromatography fails to provide adequate separation.[1] |
Experimental Protocols
General Protocol for Flash Column Chromatography
This is a general procedure that should be optimized for the specific separation of this compound.
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).[1]
-
Column Packing: Pour the slurry into the column and apply positive pressure (using air or nitrogen) to pack the silica gel into a uniform bed. Ensure there are no air bubbles or cracks in the stationary phase.[4]
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. If solubility is an issue, a slightly more polar solvent can be used, but keep the volume to a minimum. Carefully load the solution onto the top of the silica bed.[1]
-
Dry Loading: If the compound is not very soluble in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
-
Elution: Begin eluting with the initial, non-polar solvent system. Gradually increase the polarity of the mobile phase according to your predetermined gradient.[1]
-
Fraction Collection: Collect fractions of a suitable volume and monitor the elution of your compound using Thin Layer Chromatography (TLC).[1]
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound column chromatography.
References
Technical Support Center: Preventing Oxidation of the Indole Ring During Synthesis
Welcome to the technical support center for the prevention of indole ring oxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges encountered during the synthesis of indole-containing molecules.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of indole ring oxidation during synthesis and handling?
A1: The indole ring is an electron-rich heterocycle, making it susceptible to oxidation. The main factors contributing to its degradation are:
-
Exposure to Atmospheric Oxygen: Oxygen can directly react with the indole nucleus, especially under harsh reaction conditions or during prolonged storage.[1]
-
Presence of Oxidizing Agents: Many common laboratory reagents can act as oxidizing agents and degrade the indole ring.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation reactions.[1]
-
Exposure to Light: Some indole derivatives are photosensitive and can degrade upon exposure to light.[1]
-
Acidic Conditions: Strong acidic conditions can lead to protonation at the C3 position, which can promote polymerization and degradation.[2]
-
Metal Catalysts: Certain metal ions can catalyze oxidation reactions.[1]
Q2: I've noticed a color change in my indole-containing reaction mixture or purified compound (e.g., to pink, red, or brown). What does this indicate?
A2: A color change is a common visual indicator of indole oxidation and potential polymerization.[1] While a slight change in color may not always signify a substantial loss of purity, it is a clear sign of degradation and should be investigated, especially for sensitive applications.
Q3: How can I prevent indole oxidation during a reaction?
A3: Several strategies can be employed to minimize indole oxidation during synthesis:
-
Use of an Inert Atmosphere: Performing reactions under an inert atmosphere of nitrogen or argon can effectively exclude atmospheric oxygen.
-
N-Protection: Protecting the indole nitrogen with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or p-toluenesulfonyl (Tosyl), can significantly increase the stability of the indole ring towards oxidation.[3]
-
Addition of Antioxidants: The use of antioxidants like Butylated Hydroxytoluene (BHT) or ascorbic acid can help to scavenge radical species and prevent oxidative degradation.
-
Control of Reaction Conditions: Maintaining a low reaction temperature and protecting the reaction from light can slow down the rate of oxidation.
Q4: When should I consider using a protecting group for the indole nitrogen?
A4: The use of an N-protecting group is recommended when:
-
The indole substrate is known to be particularly sensitive to oxidation.
-
The reaction conditions are harsh (e.g., strongly acidic, or involving strong oxidizing or reducing agents).
-
The desired reaction outcome is compromised by side reactions at the indole nitrogen.
-
A specific regioselectivity is required for a subsequent reaction, and the protecting group can direct the reaction to the desired position.
Q5: What are the most common protecting groups for indoles, and how do I choose the right one?
A5: Common protecting groups for the indole nitrogen include Boc, Tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM). The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal. For example, Boc is acid-labile, while Tosyl is more robust and often requires stronger basic or reductive conditions for removal.
Troubleshooting Guides
Issue: Low Yield or Complex Mixture in Fischer Indole Synthesis
Possible Cause: The Fischer indole synthesis is sensitive to reaction conditions. Low yields or the formation of multiple byproducts can be due to several factors, including the decomposition of the hydrazone intermediate, competing side reactions like N-N bond cleavage, or aldol condensation of the starting ketone/aldehyde.[1][3] Electron-donating groups on the carbonyl component can sometimes favor N-N bond cleavage over the desired cyclization.[1]
Solutions:
-
Optimize the Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid) are critical. Empirical optimization is often necessary.[1]
-
Use a Lewis Acid: In cases where protic acids lead to N-N bond cleavage, switching to a Lewis acid like ZnCl₂ or ZnBr₂ can improve the efficiency of the cyclization.[3]
-
Purify the Hydrazone Intermediate: While often not necessary, isolating and purifying the hydrazone before the cyclization step can sometimes lead to a cleaner reaction.
-
Control the Temperature: The indolization step often requires heating, but excessive temperatures can lead to decomposition. Careful temperature control is crucial.
Issue: Unwanted Side Products in Reactions Involving Organometallics (e.g., Lithiation, Suzuki Coupling)
Possible Cause: Unprotected N-H in indoles can interfere with organometallic reactions. The acidic proton can quench organolithium reagents or interfere with the catalytic cycle in cross-coupling reactions, leading to low yields and the formation of homocoupling or decomposition products.[4] Furthermore, the presence of oxygen can lead to the oxidation of the organometallic species or the indole itself.
Solutions:
-
N-Protection: Protecting the indole nitrogen with a group like Boc or SEM is often essential for the success of these reactions.
-
Strictly Anhydrous and Anaerobic Conditions: Ensure all glassware is oven-dried, and all solvents and reagents are rigorously dried and degassed. Perform the reaction under a positive pressure of an inert gas (argon or nitrogen).
-
Choice of Catalyst and Ligand: For cross-coupling reactions, the choice of palladium catalyst and ligand can be crucial in overcoming the inhibitory effects of the N-H group in unprotected indoles.[4]
Data Presentation
The following tables provide a summary of the effectiveness of different strategies for preventing indole oxidation.
Table 1: Illustrative Stability of Indole Under Various Storage Conditions Over 6 Months
| Storage Condition | Atmosphere | Estimated Degradation (%) |
| Room Temperature, Light | Air | 15-25% |
| Room Temperature, Dark | Air | 8-15% |
| 4°C, Dark | Air | <6% |
| -20°C, Dark | Air | <2% |
| 4°C, Dark | Nitrogen | <1% |
Disclaimer: The data in this table is illustrative and based on the general understanding of indole chemistry. Actual degradation rates can vary based on the specific indole derivative, its purity, and the storage container.
Table 2: Illustrative Efficacy of Antioxidants in Preventing Oxidation of Indole-3-acetic Acid in Solution (Stored at 4°C in the Dark for 3 Months)
| Antioxidant (Concentration) | Solvent | Estimated Oxidation Inhibition (%) |
| None (Control) | Ethanol | 0% |
| Butylated Hydroxytoluene (BHT) (0.01%) | Ethanol | 85-95% |
| Ascorbic Acid (0.1%) | Aqueous Buffer (pH 6) | 70-85% |
Disclaimer: The data in this table is for illustrative purposes. The effectiveness of an antioxidant can vary depending on the specific indole compound, solvent, and storage conditions.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Laboratory-Scale Reactions
This protocol describes how to set up a reaction under an inert atmosphere to prevent oxidation.
Materials:
-
Round-bottom flask with at least two necks
-
Septa
-
Source of inert gas (high-purity nitrogen or argon) with a regulator and bubbler
-
Needles and tubing for gas inlet and outlet
Procedure:
-
Assemble the glassware and flame-dry it under vacuum, then allow it to cool under a stream of inert gas.
-
Add the indole substrate and any other solid reagents to the flask.
-
Seal the flask with septa.
-
Insert a needle connected to the inert gas source through one septum, ensuring the needle tip is above the level of any solvents to be added.
-
Insert a second needle through another septum to act as a gas outlet.
-
Gently flush the flask with the inert gas for 5-10 minutes.
-
Add degassed solvents and liquid reagents via syringe.
-
Maintain a positive pressure of the inert gas throughout the reaction, as indicated by a slow bubble rate in the bubbler.
Protocol 2: N-Tosyl Protection of Indole
This protocol describes a general procedure for the protection of the indole nitrogen with a p-toluenesulfonyl (Tosyl) group.
Materials:
-
Indole
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Cetrimide (optional, as a phase transfer catalyst)
-
Water
-
Dichloromethane
Procedure:
-
To a suspension of the indole (1 eq.) in dioxane, add K₂CO₃ (1.5 eq.) and a catalytic amount of cetrimide (5 mol%).
-
Add p-toluenesulfonyl chloride (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 50-60°C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: N-Tosyl Deprotection of Indole using Cesium Carbonate
This protocol provides a mild method for the removal of the N-Tosyl group.[5]
Materials:
-
N-Tosyl indole
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve the N-Tosyl indole (1 eq.) in a mixture of THF and MeOH (typically 2:1 v/v).[5]
-
Add cesium carbonate (3 eq.) to the solution.[5]
-
Stir the mixture at ambient temperature and monitor the reaction by HPLC or TLC.[5]
-
Once the reaction is complete, evaporate the solvents under vacuum.[5]
-
Add water to the residue and stir for 10 minutes.
-
Filter the solid product, wash with water, and dry to obtain the deprotected indole.[5]
Protocol 4: Using Butylated Hydroxytoluene (BHT) as an Antioxidant
This protocol describes the preparation of a BHT stock solution and its addition to a reaction mixture.[6]
Materials:
-
Butylated hydroxytoluene (BHT)
-
Ethanol
-
Volumetric flask
-
Micropipette
Procedure for Preparing a 1% (w/v) BHT Stock Solution:
-
Weigh 100 mg of BHT and transfer it to a 10 mL volumetric flask.[6]
-
Add a small amount of ethanol to dissolve the BHT.
-
Once dissolved, add ethanol to the 10 mL mark.[6]
-
Mix the solution thoroughly and store it in a tightly sealed amber vial at 4°C.[6]
Procedure for Adding BHT to a Reaction:
-
Determine the desired final concentration of BHT in your reaction. A common concentration is 0.01%.
-
For a 10 mL total reaction volume, add 10 µL of the 1% BHT stock solution.[6]
-
Ensure the BHT is thoroughly mixed with the other reagents.
References
Technical Support Center: Purifying 3-Methoxy-1H-indole by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Methoxy-1H-indole via recrystallization. It is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures. For indole derivatives, including those with methoxy substitutions, a range of solvent systems can be effective.[1] A common approach is to use a mixed solvent system, which allows for fine-tuning of the solvent polarity to achieve optimal crystallization.[2] For this compound, suitable solvent systems to start with include mixtures of a polar solvent in which the compound is soluble (like ethanol or ethyl acetate) and a non-polar anti-solvent in which it is less soluble (like hexane or petroleum ether).[3][4]
Q2: How much solvent should I use for the recrystallization?
The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[5] Using too much solvent is a common reason for poor or no crystal yield.[2][6] It is recommended to start with a small amount of solvent, heat the mixture to the solvent's boiling point, and then add more solvent in small portions until the solid is fully dissolved.[7]
Q3: My compound is not crystallizing even after the solution has cooled. What should I do?
This condition is known as supersaturation.[5] Several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The small scratches on the glass can provide a surface for crystal nucleation.[5]
-
Seeding: Add a small "seed" crystal of pure this compound to the solution. This provides a template for further crystal growth.[5]
-
Cooling: Ensure the solution is adequately cooled. Using an ice bath can help to decrease the solubility of the compound and promote crystallization.[8]
-
Reducing Solvent Volume: If too much solvent was added, you can carefully evaporate some of it to increase the concentration of the solute.[2]
Q4: The recrystallized product yield is very low. What are the possible reasons?
Low recovery is a common issue in recrystallization.[1] Potential causes include:
-
Using an excessive amount of solvent: As mentioned, this will result in a significant portion of the product remaining in the mother liquor.[6]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.
-
Washing with a solvent at the wrong temperature: The crystals should be washed with a minimal amount of ice-cold solvent to minimize redissolving the product.[5]
-
Incomplete crystallization: Not allowing enough time for the solution to cool completely can result in a lower yield.[8]
Q5: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing.[2][8] This often happens if the melting point of the compound is lower than the boiling point of the solvent.[2] To remedy this, you can:
-
Reheat the solution and add more solvent: This can lower the saturation point and prevent the oil from forming.[6]
-
Lower the cooling temperature slowly: Gradual cooling can encourage the formation of crystals over an oil.[2]
-
Change the solvent system: A solvent with a lower boiling point might be more suitable.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using a mixed solvent system of ethyl acetate and hexane.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate and begin heating and stirring. Continue to add ethyl acetate in small portions until the solid is completely dissolved at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Induce Further Crystallization: Once the solution has reached room temperature, add hexane dropwise as an anti-solvent until the solution becomes slightly cloudy.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate/hexane mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | < 0.1 | < 0.5 | Poor |
| Hexane | 0.5 | 2.0 | Moderate (Good for washing) |
| Toluene | 2.0 | 15.0 | Good |
| Ethanol | 10.0 | 40.0 | Good (often used with water) |
| Ethyl Acetate | 8.0 | 35.0 | Good (often used with hexane) |
| Dichloromethane | 25.0 | 50.0 | Poor (Too soluble at low temp) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Managing temperature control in 3-Methoxy-1H-indole synthesis
Welcome to the technical support center for the synthesis of 3-Methoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature control during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of temperature control in this compound synthesis?
A1: Temperature is a critical parameter in the synthesis of indole derivatives, including this compound. Many common indole syntheses, such as the Fischer indole synthesis, are sensitive to reaction conditions.[1][2] Proper temperature management is crucial for several reasons:
-
Reaction Rate: The reaction often requires elevated temperatures to proceed efficiently.[3]
-
Selectivity: Temperature can significantly influence the regioselectivity of the reaction, and improper control can lead to the formation of undesired isomers.[4][5]
-
Yield and Purity: Deviations from the optimal temperature range can lead to the formation of side products, reducing the overall yield and purity of the desired this compound.[4]
-
Preventing Decomposition: Starting materials, intermediates, or the final indole product may be thermally unstable and can decompose at excessive temperatures.[4][5]
-
Managing Exothermic Reactions: Some steps in indole synthesis can be highly exothermic. Without adequate cooling, this can lead to a rapid temperature increase, known as a thermal runaway, which can result in decreased yield, increased impurities, and significant safety hazards.[4]
Q2: How can I determine the optimal temperature for my specific this compound synthesis?
A2: The optimal temperature depends on the specific synthetic route, substrates, and catalysts used.[1] A systematic approach is recommended:
-
Literature Review: Consult scientific literature for established protocols for the synthesis of this compound or structurally similar compounds.
-
Systematic Screening: If established protocols are unavailable or not yielding the desired results, systematically screen a range of temperatures to find the optimal condition.[5] For example, in some Brønsted acid-catalyzed reactions, the optimal temperature was found to be 55 °C after screening temperatures from 25 °C to 100 °C.[5]
-
Reaction Monitoring: Closely monitor the reaction progress at different temperatures using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
Q3: What are the visible signs of poor temperature control during the synthesis?
A3: Signs that your reaction temperature may be too high or poorly controlled include:
-
The formation of dark, tarry byproducts.[5]
-
A noticeable decrease in the yield of the desired product as the temperature is increased.[5]
-
The appearance of multiple, difficult-to-separate spots on a TLC plate, indicating the formation of numerous side products.[1][5]
-
Observation of starting material or product decomposition through analytical techniques like LC-MS.[5]
-
A sudden, uncontrolled increase in the internal reaction temperature (thermal runaway), particularly during exothermic steps.[4]
Q4: Can microwave heating be utilized for this compound synthesis, and how does it impact temperature control?
A4: Yes, microwave-assisted synthesis can be an effective technique for indole synthesis and has been shown to significantly improve yields and reduce reaction times compared to conventional heating in some cases.[6] Microwave reactors allow for precise temperature and pressure control. For instance, some cyclization reactions are conducted at temperatures like 110 °C, 120 °C, or 150 °C for specific durations.[5] This method provides rapid and uniform heating, which can be beneficial for temperature-sensitive reactions.
Troubleshooting Guide for this compound Synthesis
This guide addresses common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.
| Problem | Potential Temperature-Related Cause | Recommended Solution |
| Low or No Product Yield | The reaction temperature is too low, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature while carefully monitoring the reaction's progress via TLC or LC-MS to avoid decomposition.[3] |
| The reaction temperature is too high, causing decomposition of starting materials, intermediates, or the final product.[4] | Consider running the reaction at a lower temperature for a longer duration. Ensure the chosen temperature is appropriate for the stability of all components.[5] | |
| In exothermic steps, poor heat dissipation leads to a thermal runaway, degrading the product. | Ensure adequate cooling capacity (e.g., ice bath, cryocooler). For exothermic additions, add reagents slowly and dropwise to maintain a stable internal temperature. For instance, during lithiation with n-BuLi, the temperature should be maintained below -70 °C.[4] | |
| Formation of Impurities and Side Products | The reaction temperature is too high, activating alternative reaction pathways.[4] | Systematically screen and optimize the reaction temperature to favor the formation of the desired product and minimize side reactions.[5] |
| Inconsistent temperature control is affecting the regioselectivity of the reaction. | Ensure uniform and stable heating using a reliable heating mantle or oil bath with a temperature controller. A shift in temperature can alter the ratio of product isomers.[5] | |
| The cyclization step is overheating due to its exothermic nature. | Ensure adequate cooling and maintain the recommended temperature. Slow, dropwise addition of a pre-formed hydrazone to hot acid can help manage the exotherm.[4] | |
| Reaction Fails to Go to Completion | The catalyst being used requires a specific temperature to become active. | Consult the literature for the optimal temperature range for your specific catalyst. Some palladium-catalyzed reactions, for example, require elevated temperatures (e.g., 110 °C) to ensure efficient catalyst turnover.[5] |
| The chosen solvent is not suitable for the required reaction temperature, leading to poor solubility or boiling before the optimal temperature is reached. | Select a solvent with a boiling point appropriate for the intended reaction temperature. For high-temperature reactions, solvents like tert-Butanol (t-BuOH) or toluene are often used.[5][6] |
Quantitative Data Summary
While specific yield-versus-temperature data for this compound is not detailed in the provided search results, the following table summarizes the general impact of temperature on indole synthesis outcomes based on the available information.
| Temperature Condition | Potential Outcome | Rationale |
| Sub-optimal (Too Low) | Low to no yield, incomplete reaction. | Insufficient energy to overcome the activation barrier for the reaction.[3] |
| Optimal Temperature | High yield, high purity, minimal side products. | The reaction proceeds efficiently and selectively towards the desired product. The optimal temperature is specific to the reaction.[2][4] |
| Excessive (Too High) | Low yield, formation of multiple byproducts, product decomposition, potential for thermal runaway. | Provides activation energy for undesired side reactions; starting materials, intermediates, or products may be thermally unstable.[4] |
| Uncontrolled/Fluctuating | Inconsistent yields, formation of regioisomers, poor reproducibility. | Can lead to a mixture of products as different reaction pathways are favored at different temperatures.[5] |
Experimental Protocols
Detailed Protocol: Fischer Indole Synthesis with Temperature Control
This protocol is a general guideline for the synthesis of a substituted indole and requires optimization for specific substrates like those used for this compound. The key focus is on temperature management at each critical step.
1. Reagents and Equipment:
-
Appropriate substituted phenylhydrazine and ketone/aldehyde precursors
-
Acid catalyst (e.g., polyphosphoric acid (PPA), acetic acid, or zinc chloride)[4]
-
Anhydrous solvent (if applicable, e.g., ethanol, acetic acid)[4]
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple with a temperature controller
-
Dropping funnel or syringe pump
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice-water bath for cooling
2. Procedure:
-
Step 1: Hydrazone Formation (Room Temperature)
-
In the three-neck flask, dissolve the phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Stir the mixture at room temperature for 1-2 hours . Monitor the reaction by TLC until the starting materials are consumed.[4] This step is typically not temperature-critical but should be monitored.
-
-
Step 2: Cyclization (Elevated and Controlled Temperature)
-
Equip the flask with a reflux condenser and a thermometer to monitor the internal temperature accurately.[4]
-
For PPA as a catalyst:
-
For Acetic Acid as a catalyst/solvent:
-
Heat the hydrazone solution in acetic acid to reflux.
-
Monitor the temperature closely. If a significant exotherm is observed, use an ice bath to moderate the reaction temperature as needed.[4]
-
-
-
Step 3: Workup (Cooling to 0 °C)
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice or into cold water to dissipate any residual heat.
-
Neutralize the solution with a base (e.g., NaOH, NaHCO₃). This step can also be exothermic, so slow addition and cooling may be necessary.[4]
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate under reduced pressure.[4]
-
-
Step 4: Purification
-
Purify the crude product by column chromatography or recrystallization.[4]
-
Mandatory Visualizations
References
Solvent effects on the reactivity of 3-Methoxy-1H-indole
Welcome to the technical support center for 3-Methoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound in electrophilic aromatic substitution reactions?
The methoxy group at the 3-position makes the indole nucleus electron-rich, enhancing its reactivity towards electrophiles.[1] The solvent can influence the rate and outcome of these reactions by stabilizing intermediates and solvating reactants.
-
Polar Protic Solvents (e.g., ethanol, acetic acid): These solvents can hydrogen bond with the indole nitrogen and the electrophile, potentially slowing down the reaction by solvating the reactants. However, they are effective at stabilizing charged intermediates, such as the arenium ion formed during electrophilic aromatic substitution.[2]
-
Polar Aprotic Solvents (e.g., DMF, acetonitrile, THF): These solvents can dissolve the reactants and stabilize polar intermediates without strongly solvating the nucleophilic indole through hydrogen bonding. This can sometimes lead to faster reaction rates compared to protic solvents.
-
Nonpolar Solvents (e.g., cyclohexane, toluene): These solvents are less effective at solvating polar reagents and charged intermediates, which can lead to slower reaction rates or require higher temperatures.[2]
Q2: I am performing a Vilsmeier-Haack formylation on this compound. How critical is the choice of solvent?
The Vilsmeier-Haack reaction is a robust method for formylating electron-rich heterocycles.[3][4][5] While the reaction is often performed using an excess of the formylating agent's precursor (e.g., DMF) as the solvent, studies on similar heterocyclic compounds have shown that the rate of substitution is only minimally affected by the polarity of the solvent.[6] Therefore, while solvents like DMF or dichloromethane are commonly used, the primary driver of the reaction is the formation of the electrophilic Vilsmeier reagent.
Q3: For a Mannich reaction involving this compound, what is the recommended solvent?
The choice of solvent for a Mannich reaction with this compound can significantly impact the reaction outcome.
-
Protic Solvents: High-boiling alcohols are often used to drive the reaction to completion and facilitate the direct formation of the Mannich base.[7] Kinetic studies on similar indole derivatives have shown that in mixed aqueous-organic solvents (e.g., water-ethanol, water-acetonitrile), increasing the proportion of the organic solvent can decrease the reaction rate.[8] This suggests that highly polar, protic environments can favor the reaction.
-
Aprotic and Solvent-Free Conditions: The Mannich reaction can also be performed efficiently under solvent-free conditions or in aprotic solvents, often with the use of a catalyst.[9][10] These conditions can sometimes offer improved yields and easier product isolation.
Q4: Can the solvent influence the regioselectivity of reactions with this compound?
Yes, the solvent can play a crucial role in determining the regioselectivity. For instance, in reactions of 1-methoxy-3-(2-nitrovinyl)indole with nucleophiles, a significant solvent effect was observed. In dipolar aprotic solvents like DMF or HMPA, nucleophilic substitution occurred at the 2-position of the indole ring. In contrast, using THF as the solvent led to a Michael addition at the β-carbon of the nitrovinyl side chain.[11] This demonstrates that the solvent can dictate the reaction pathway by selectively stabilizing different transition states.
Troubleshooting Guides
Issue 1: Low Yield in Electrophilic Substitution Reactions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | If using a nonpolar solvent, consider switching to a polar aprotic solvent (e.g., acetonitrile, DMF) to improve the solubility of reagents and stabilize intermediates. If using a polar protic solvent, ensure it is anhydrous, as water can interfere with many electrophilic reagents. |
| Instability of Reactants or Intermediates | The electron-rich nature of this compound can sometimes lead to side reactions or degradation, especially under harsh acidic conditions.[12] Consider using a milder Lewis acid catalyst or performing the reaction at a lower temperature. |
| Poor Quality of Reagents | Ensure that the this compound and the electrophilic reagent are pure. Impurities can inhibit the reaction or lead to the formation of byproducts.[13] Use freshly distilled or purified reagents and dry solvents. |
| Incorrect Reaction Time or Temperature | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish, but be mindful of potential decomposition.[12] |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Competing Reaction Pathways | As noted, the solvent can influence regioselectivity.[11] If you are observing a mixture of isomers or products from different reaction pathways, a change in solvent may favor the desired outcome. For example, switching from a non-coordinating solvent like THF to a more polar, coordinating solvent like DMF could alter the product distribution. |
| Side Reactions of the Starting Material | Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation (aldol reaction), leading to byproducts.[14] Ensure that your reaction conditions are optimized to favor the desired reaction over potential side reactions. This may involve adjusting the temperature, order of addition of reagents, or the choice of catalyst. |
| Over-reactivity | The activated nature of the this compound ring might lead to multiple substitutions. Use a less reactive electrophile, a milder catalyst, or stoichiometric control of the reagents to improve selectivity. |
Experimental Protocols
Vilsmeier-Haack Formylation of this compound
This protocol describes the formylation of this compound at the 2-position.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF (used as both reagent and solvent).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-formyl-3-methoxy-1H-indole.
Mannich Reaction of this compound
This protocol describes the aminomethylation of this compound.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Ethanol
-
Acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethanol, and a catalytic amount of acetic acid.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
In a separate beaker, mix formaldehyde (1.2 eq) and dimethylamine (1.2 eq) and cool to 0-5 °C.
-
Add the formaldehyde/dimethylamine mixture dropwise to the stirred indole solution.
-
After the addition, allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Mannich base.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for electrophilic substitution.
Caption: Solvent effects on reaction pathways.
References
- 1. soc.chim.it [soc.chim.it]
- 2. quora.com [quora.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Mannich reactions in high-boiling solvents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. An Efficient, Mild, Solvent-Free, One-Pot Three-Component Mannich Reaction Catalyzed by (C4H12N2)2[BiCl6]Cl·H2O [organic-chemistry.org]
- 10. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Methoxy Group Substitution on Indole Ring: A Comparative Analysis of Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of methoxy-substituted indoles versus their non-methoxy counterparts. The strategic placement of a methoxy group on the indole scaffold can significantly influence the pharmacological profile of the resulting molecule, impacting its efficacy as an anticancer, antimicrobial, and receptor-modulating agent.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a methoxy (-OCH₃) group, an electron-donating substituent, can alter the electronic and lipophilic properties of the indole ring. These modifications can, in turn, enhance the binding affinity of the molecule to its biological target, improve its pharmacokinetic properties, and ultimately modulate its biological activity. This guide summarizes key quantitative data from various studies, provides detailed experimental protocols for the cited assays, and visualizes relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the structure-activity relationship of methoxy substitution on the indole ring.
Quantitative Comparison of Biological Activities
The following tables present a summary of the available quantitative data comparing the biological activities of methoxy- and non-methoxy-substituted indole derivatives. It is important to note that the data is collated from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.
Anticancer Activity
The cytotoxic effects of indole derivatives are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| 2',4',4-Trihydroxy-3-methoxychalcone | HeLa | 8.53 | - | - | [1] |
| 2',4',4-Trihydroxy-3-methoxychalcone | WiDr | 2.66 | - | - | [1] |
| 2',4',4-Trihydroxy-3-methoxychalcone | T47D | 24.61 | - | - | [1] |
| 5-Methoxy-indole derivative (3c) | S. aureus Newman | >40 | Unsubstituted indole derivative (3a) | 12 | [2] |
| 5-Methoxy-indole derivative (3c) | MRSA USA300 LAC | 20 | Unsubstituted indole derivative (3a) | 193 | [2] |
| 5-Methoxy-indole derivative (4c) | S. aureus Newman | 20 | Unsubstituted indole derivative (4a) | 24 | [2] |
| 5-Methoxy-indole derivative (4c) | MRSA USA300 LAC | 10 | Unsubstituted indole derivative (4a) | 96 | [2] |
Note: The chalcone derivative contains a methoxy group, but a direct non-methoxy equivalent for comparison was not provided in the source.
Antimicrobial Activity
The antimicrobial efficacy of indole derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Indole | S. aureus ATCC 6538 | 1000 | 5-Iodoindole | 100 | [3] |
| 4-Bromo-6-chloroindole | S. aureus ATCC 6538 | 30 | Indole | 1000 | [3] |
| 5-Bromo-6-chloroindole | S. aureus ATCC 6538 | 30 | Indole | 1000 | [3] |
| 6-Bromo-4-iodoindole | S. aureus ATCC 6538 | 20 | Indole | 1000 | [3] |
| 7-Bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | S. aureus ATCC 25923 | 7.8 | - | - | [4] |
| 7-Bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | MRSA | 3.9 | - | - | [4] |
| 7-Bromo-2-(1H-indol-3-yl)-5-methoxy-1H-benzo[d]imidazole (3ac) | C. albicans | > S. aureus | - | - | [4] |
Note: The data for halogenated indoles is presented to show the effect of substitution on the indole ring, although not a direct methoxy vs. non-methoxy comparison. The benzimidazole derivatives highlight the activity of substituted indoles.
Receptor Binding Affinity
The interaction of indole derivatives with specific receptors is quantified by their binding affinity, often expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor | Kᵢ (nM) | Reference Compound | Kᵢ (nM) | Reference |
| Cilansetron (1,7-annelated indole) | 5-HT₃ | 0.19 | Ondansetron | - | [5] |
| 5-Methoxyindole | 5-HT₃ | Data not readily available | Granisetron | 0.89 | [6] |
| Roxindole | D₃ | (pKi 8.7 converted to ~2 nM) | Pramipexole | 2.0 | [7] |
Signaling Pathways
Indole derivatives can exert their biological effects by modulating various intracellular signaling pathways. In cancer, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a known target for some indole compounds.
Experimental Workflows and Protocols
The following section details the methodologies for the key experiments cited in this guide and provides a generalized workflow for comparing the biological activities of novel chemical compounds.
Experimental Workflow
Detailed Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (methoxy- and non-methoxy indoles) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be gently shaken for 5-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Microplate reader or visual inspection
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted in the broth to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds directly in the 96-well plate using the appropriate broth. The final volume in each well is typically 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the test compound, as well as to the positive control wells. Add 200 µL of sterile broth to the negative control wells.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the wells. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
-
3. Radioligand Binding Assay (Competitive Binding)
This protocol is used to determine the binding affinity (Kᵢ) of a test compound to a specific receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest
-
A specific radioligand for the receptor (e.g., [³H]-labeled)
-
Test compounds (unlabeled)
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation counter
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand)
-
-
Procedure:
-
Reaction Setup: In a 96-well plate or individual tubes, set up the following reactions in triplicate:
-
Total Binding: Receptor preparation + radioligand.
-
Non-specific Binding: Receptor preparation + radioligand + a saturating concentration of the non-specific binding inhibitor.
-
Competitive Binding: Receptor preparation + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
-
References
- 1. cancer cells ic50: Topics by Science.gov [science.gov]
- 2. Antistaphylococcal evaluation of indole–naphthalene hybrid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Analysis for Purity Confirmation of 3-Methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the purity of a compound is paramount to ensuring the validity of experimental results and the safety and efficacy of potential drug candidates. This guide provides a comprehensive comparison of spectroscopic and chromatographic methods for confirming the purity of 3-Methoxy-1H-indole, a key intermediate in the synthesis of various biologically active molecules. We present a detailed overview of common analytical techniques, their underlying principles, and supporting data to aid researchers in selecting the most appropriate methods for their needs.
A general workflow for the purity confirmation of a synthesized or purchased compound like this compound is crucial for a systematic and thorough analysis. The following diagram illustrates a typical sequence of steps, from initial sample reception to final purity assessment and documentation. This process ensures that the material meets the required quality standards before proceeding with further research or development activities.
Validating the Synthesis of 3-Methoxy-1H-indole: A Comparative Guide to Synthetic Routes and NMR Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the unambiguous synthesis and characterization of heterocyclic compounds are paramount. This guide provides a comparative analysis of two synthetic pathways to 3-Methoxy-1H-indole, offering detailed experimental protocols and a comprehensive validation using nuclear magnetic resonance (NMR) spectroscopy.
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. The introduction of a methoxy group at the 3-position can significantly modulate a molecule's pharmacological profile. Therefore, reliable and well-characterized methods for the synthesis of this compound are of considerable interest. This guide details two distinct synthetic approaches and provides the necessary NMR data for unequivocal structural confirmation.
Method 1: Direct Methoxylation of Indole
This method provides a straightforward approach to this compound starting from the readily available indole. The reaction utilizes (diacetoxyiodo)benzene as a mild oxidizing agent in the presence of methanol.
Experimental Protocol:
To a stirred solution of indole (1.0 mmol) in methanol (10 mL) at room temperature is added (diacetoxyiodo)benzene (1.2 mmol). The reaction mixture is stirred for 2 hours, after which the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:9) to afford this compound.
Alternative Method 2: From 3-Diazo-1H-indol-2(3H)-one
An alternative route to this compound involves the reaction of 3-diazo-1H-indol-2(3H)-one with methanol in the presence of a rhodium catalyst.
Experimental Protocol:
In a reaction vessel, 3-diazo-1H-indol-2(3H)-one (1.0 mmol) is dissolved in methanol (15 mL). To this solution, a catalytic amount of rhodium(II) acetate dimer (0.02 mmol) is added. The mixture is stirred at room temperature for 1 hour. The solvent is then evaporated, and the crude product is purified by flash chromatography (eluent: ethyl acetate/hexanes, 1:9) to yield this compound.
NMR Spectroscopic Validation
The structural identity and purity of the synthesized this compound were confirmed by ¹H and ¹³C NMR spectroscopy. The obtained spectral data were compared with those of the starting materials to ensure complete conversion and the absence of impurities.
Comparative NMR Data:
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and the key starting materials for both synthetic methods. All spectra were recorded in CDCl₃.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-1 (NH) | H-2 | H-4 | H-5 | H-6 | H-7 | OCH₃ | Other |
| This compound | 8.05 (br s) | 6.95 (d, J=2.5 Hz) | 7.65 (d, J=7.9 Hz) | 7.18 (ddd, J=8.2, 7.0, 1.2 Hz) | 7.12 (ddd, J=8.1, 7.0, 1.1 Hz) | 7.35 (d, J=8.2 Hz) | 3.90 (s) | |
| Indole | 8.10 (br s) | 6.52 (dd, J=3.1, 0.9 Hz) | 7.65 (d, J=7.9 Hz) | 7.18 (ddd, J=8.2, 7.0, 1.2 Hz) | 7.11 (ddd, J=8.1, 7.0, 1.1 Hz) | 7.38 (d, J=8.2 Hz) | - | H-3: 7.26 (t, J=2.8 Hz) |
| 3-Diazo-1H-indol-2(3H)-one | 8.30 (br s) | - | 7.59 (d, J=7.6 Hz) | 7.08 (t, J=7.6 Hz) | 7.35 (t, J=7.8 Hz) | 6.88 (d, J=7.8 Hz) | - |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | OCH₃ | Other |
| This compound | 123.8 | 138.9 | 128.5 | 120.1 | 121.5 | 119.8 | 111.4 | 135.9 | 58.2 | |
| Indole | 124.7 | 102.2 | 128.2 | 120.8 | 122.1 | 119.8 | 111.1 | 135.7 | - | |
| 3-Diazo-1H-indol-2(3H)-one | - | 55.0 | 131.5 | 123.8 | 121.7 | 130.5 | 110.2 | 140.1 | - | C=O: 165.2 |
Visualizing the Workflow and Structural Relationships
To further clarify the experimental process and the structural relationships between the compounds, the following diagrams were generated using Graphviz.
Conclusion
Both presented methods offer viable routes for the synthesis of this compound. The direct methoxylation of indole is a concise one-step process, while the alternative route provides an option from a different precursor. The provided NMR data serves as a crucial tool for the unambiguous validation of the final product, ensuring its suitability for further applications in research and development. The clear differences in the NMR spectra of the product compared to the starting materials in both methods confirm the successful transformation and purity of the synthesized this compound.
Comparative study of different synthetic routes to 3-Methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The 3-methoxy-1H-indole scaffold is a key structural motif in various biologically active compounds and serves as a valuable building block in medicinal chemistry. The efficient and regioselective synthesis of this molecule is of significant interest. This guide provides a comparative analysis of different synthetic strategies for the preparation of this compound, presenting key performance metrics and detailed experimental protocols to assist researchers in selecting the most suitable method for their applications.
Comparison of Synthetic Routes
While several classical and modern methods exist for indole synthesis, obtaining specific experimental data for the direct synthesis of this compound is challenging. The following table summarizes potential and documented routes, with data extrapolated from similar syntheses where direct examples are unavailable.
| Synthetic Route | Key Reagents & Conditions | Reported Yield (%) | Reaction Time | Purity/Purification | Key Advantages | Key Disadvantages |
| Direct C3-Alkoxymethylation | Indole, Aldehyde, Alcohol, Catalyst (e.g., acid or base) | Up to 98%[1][2] | Varies (hours) | Chromatographic purification | High efficiency and regioselectivity, mild conditions.[1][2] | Requires specific catalysts and optimization. |
| Fischer Indole Synthesis | Phenylhydrazine, Methoxyacetaldehyde, Acid catalyst (e.g., H₂SO₄, PPA) | Moderate to High (Typical)[3][4] | Varies (hours to days) | Often requires purification to remove isomers and byproducts | Well-established, versatile for various substitutions.[3][4] | Harsh acidic conditions, potential for side reactions and low regioselectivity with some substrates.[5] |
| Bischler-Möhlau Indole Synthesis | Aniline, α-Bromo-α'-methoxyacetone, Heat | Low to Moderate (Typical)[1][6] | Varies (hours) | Purification is generally required to remove byproducts. | One-pot reaction. | Harsh reaction conditions, often low yields and poor regioselectivity.[1][6] |
| Hemetsberger Indole Synthesis | Aryl aldehyde, Ethyl azidoacetate, Thermolysis | Good (Typically >70%)[7] | Varies (hours) | Purification of the intermediate azide is often necessary. | Good yields for specific substrates.[7] | The azide intermediate can be unstable and difficult to synthesize.[7] |
| Palladium-Catalyzed Cyclization | 2-Ethynylaniline derivative, Methanol, Pd catalyst | Good to Excellent[5] | Varies (hours) | Chromatographic purification | Mild reaction conditions, high functional group tolerance.[5] | Requires synthesis of substituted starting materials, catalyst cost. |
Experimental Protocols
Direct C3-Alkoxymethylation of Indole (Hypothetical Procedure)
This method represents a modern and efficient approach to 3-substituted indoles.
Reaction Scheme:
Procedure:
To a solution of indole (1.0 mmol) in methanol (5 mL) is added an aqueous solution of formaldehyde (37 wt. %, 1.2 mmol). The appropriate acid or base catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol) is then added. The reaction mixture is stirred at a specified temperature (e.g., room temperature to 60 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution if an acid catalyst was used). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-methoxymethyl-1H-indole. To obtain this compound, a subsequent oxidation and rearrangement or other functional group manipulation would be necessary.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic routes discussed.
Caption: Comparative workflow of synthetic routes to this compound.
Caption: Key steps in the Fischer Indole Synthesis.
Conclusion
The synthesis of this compound can be approached through various classical and modern synthetic routes. Direct C3-functionalization methods offer a promising, efficient, and regioselective approach under mild conditions.[1][2] Classical methods such as the Fischer, Bischler-Möhlau, and Hemetsberger syntheses, while foundational, often require harsh conditions and may suffer from lower yields and selectivity.[1][5][6][7] Palladium-catalyzed reactions provide a mild and versatile alternative, though they may necessitate the synthesis of specialized starting materials.[5] The choice of the optimal synthetic route will depend on factors such as substrate availability, desired scale, and the importance of reaction efficiency and mildness.
References
- 1. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
The Evolving Landscape of Cancer Research: A Comparative Analysis of 3-Methoxy-1H-indole and Other Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold stands as a cornerstone in the architecture of numerous anticancer agents, prized for its versatile structure that allows for a multitude of modifications to enhance therapeutic efficacy. Among the vast family of indole derivatives, those bearing a methoxy substitution have garnered significant interest for their potential to modulate biological activity. This guide provides a comparative overview of 3-Methoxy-1H-indole and other prominent indole derivatives in the context of cancer research, supported by experimental data to inform future drug discovery and development efforts.
While direct and extensive research on the anticancer properties of the simple this compound molecule is limited in publicly available literature, the broader class of methoxy-substituted indoles has demonstrated significant promise. This comparison will, therefore, draw upon data from structurally related and well-studied indole derivatives to provide a comprehensive perspective.
Comparative Bioactivity of Indole Derivatives
The anticancer potential of indole derivatives is profoundly influenced by the nature and position of their substitutions. The introduction of a methoxy group, among other functionalities, can significantly impact a compound's cytotoxicity and its mechanism of action. Below is a summary of the in vitro antiproliferative activity of selected indole derivatives against various cancer cell lines.
| Compound/Indole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Complex Methoxy-Indole Derivatives | |||
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | MCF-7 (Breast) | 2.94 ± 0.56 | [1][2] |
| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [1][2] | |
| A549 (Lung) | 6.30 ± 0.30 | [1][2] | |
| HeLa (Cervical) | 6.10 ± 0.31 | [1][2] | |
| A375 (Melanoma) | 0.57 ± 0.01 | [1][2] | |
| 5-methoxy-1H-indole-2-carbohydrazide derivative (Compound 5o) | A-549 (Lung) | 1.69 | [3][4] |
| HT-29 (Colon) | 1.69 | [3][4] | |
| ZR-75 (Breast) | 1.69 | [3][4] | |
| 5-methoxy-1H-indole-2-carbohydrazide derivative (Compound 5w) | A-549 (Lung) | 1.91 | [3][4] |
| HT-29 (Colon) | 1.91 | [3][4] | |
| ZR-75 (Breast) | 1.91 | [3][4] | |
| Other Notable Indole Derivatives | |||
| Indole-3-Carbinol (I3C) | Various | 50 - 100 | [5] |
| Harmalacidine (from Peganum harmala) | U-937 (Leukemia) | 3.1 ± 0.2 | [6][7] |
| Dehydrocrenatidine | HepG2 (Liver) | 3.5 | [8] |
| Hep3B (Liver) | 5.87 | [8] | |
| Flavopereirine | HCT116 (Colon) | 8.15 | [8] |
| HT29 (Colon) | 9.58 | [8] | |
| Mitraphylline | MHH-ES-1 (Ewing's Sarcoma) | 17.15 ± 0.82 | [9] |
| MT-3 (Breast) | 11.80 ± 1.03 | [9] |
Mechanisms of Action: A Diverse Arsenal Against Cancer
Indole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for tumor growth and survival.
Tubulin Polymerization Inhibition
A primary mechanism of action for many potent indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
Modulation of Signaling Pathways
Indole derivatives can also modulate key signaling pathways that are often dysregulated in cancer. For instance, Indole-3-carbinol (I3C) is known to affect multiple pathways, including those involving Akt and NF-κB, which are critical for cell survival and proliferation.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound and other indole derivatives) and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a lead compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cells
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells mixed with or without Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control to the respective groups according to a predetermined schedule and dosage.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion
The indole nucleus remains a highly privileged scaffold in the development of novel anticancer therapeutics. While specific data on this compound is sparse, the extensive research on more complex methoxy-substituted indole derivatives highlights the significant potential of this chemical motif. These compounds demonstrate potent antiproliferative activities across a range of cancer cell lines, often through mechanisms such as the inhibition of tubulin polymerization and the modulation of critical cell signaling pathways. The comparative data presented herein underscores the importance of continued structure-activity relationship studies and mechanistic investigations to unlock the full therapeutic potential of this versatile class of compounds in the fight against cancer. Further research into simpler methoxyindoles, including the parent this compound, is warranted to fully elucidate their potential as anticancer agents.
References
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]
- 3. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 3-Methoxy-1H-indole derivatives against specific biological targets
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Biological Activity of 3-Methoxy-1H-indole Derivatives.
The this compound scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, particularly in the realm of oncology. Derivatives of this core structure have demonstrated significant efficacy against a variety of cancer cell lines, with a predominant mechanism of action involving the inhibition of tubulin polymerization. This guide provides a comparative analysis of the performance of several this compound derivatives, supported by experimental data, to aid researchers in the fields of medicinal chemistry and drug discovery.
Quantitative Efficacy Against Cancer Cell Lines
The cytotoxic potential of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, for several of these compounds is summarized in the table below. A lower IC50 value indicates a higher potency of the compound.
| Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT-116 (Colon) | 11.99 ± 1.62 | [1] |
| PC-3 (Prostate) | 14.43 ± 2.1 | [1] | |
| Compound 2 | HeLa (Cervical) | 0.52 | [2] |
| MCF-7 (Breast) | 0.34 | [2] | |
| HT-29 (Colon) | 0.86 | [2] | |
| Compound 3 | SK-OV-3 (Ovarian) | <1 | [3] |
| NCI-H460 (Lung) | <1 | [3] | |
| DU-145 (Prostate) | <1 | [3] | |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Breast) | 0.035 | [4][5] |
| MCF-7 (Breast) | Not specified | [4][5] | |
| Indole-based 1,2,4-triazole derivative (9p) | HeLa (Cervical) | In nanomolar range | [6] |
| HEK-293 (Normal Kidney) | > 100 | [6] | |
| Arylthioindole derivative (5m) | Four cancer cell lines | 0.11 - 1.4 | [7] |
Mechanism of Action: Inhibition of Tubulin Polymerization
A primary mechanism through which many this compound derivatives exert their anticancer effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4][5][7][8] Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine site on β-tubulin, these indole derivatives prevent the assembly of tubulin dimers into microtubules.[7] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1]
The following diagram illustrates the signaling pathway affected by these compounds:
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the this compound derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the indole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the incubation period, the medium is removed, and MTT solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the kinetics of microtubule formation by measuring the increase in light scattering as tubulin polymerizes.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (DMSO)
-
96-well, clear, flat-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare a 10X stock of GTP in General Tubulin Buffer.
-
Prepare stock solutions of the test compound and control compounds in DMSO and then dilute them in General Tubulin Buffer to a 10X final concentration. The final DMSO concentration in the assay should be kept low (e.g., <1%).[2]
-
Prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin on ice.[2]
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.[2]
-
In a 96-well plate on ice, add the appropriate volume of the 10X test compound, control, or vehicle (DMSO).
-
Add the final tubulin solution to each well to initiate the reaction. Mix gently by pipetting.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Determine the effect of the compound on the rate and extent of polymerization by comparing the polymerization curves to the controls. Inhibitors will decrease the rate and extent of polymerization.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. | Semantic Scholar [semanticscholar.org]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
In Vitro Potency vs. In Vivo Efficacy: A Comparative Analysis of 3-Methoxy-1H-indole Compounds in Oncology Research
A detailed examination of two promising classes of 3-methoxy-1H-indole derivatives, OXi8006 and a series of indole-3-glyoxylamides, reveals a compelling narrative of their journey from potent in vitro anticancer agents to effective in vivo tumor growth inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their biological activities, supported by experimental data and detailed methodologies, to inform future research and development in this promising area of oncology.
This comparative guide synthesizes preclinical data on these indole compounds, highlighting their mechanisms of action which primarily revolve around the disruption of microtubule dynamics, a critical process in cell division. The data presented underscores the importance of translating in vitro findings into tangible in vivo results, a crucial step in the drug development pipeline.
Quantitative Activity Comparison
The following tables summarize the in vitro and in vivo activities of the selected this compound compounds.
Table 1: In Vitro Activity of this compound Derivatives
| Compound Class | Derivative | Assay Type | Target/Cell Line | Result |
| 2-Aryl-3-aroyl-indole | OXi8006 | Tubulin Polymerization Inhibition | Tubulin | IC50: 1.1 µM[1] |
| OXi8006 | Cytotoxicity (Growth Inhibition) | MDA-MB-231 (Breast Cancer) | GI50: 32 nM[1] | |
| Indole-3-glyoxylamide | Compound 32 | Cytotoxicity (Lethal Concentration) | FaDu (Head and Neck Cancer) | LC50: 12 nM[2] |
| Compound 33 | Cytotoxicity (Lethal Concentration) | FaDu (Head and Neck Cancer) | "Essentially as potent as its parent"[2] |
Table 2: In Vivo Efficacy of this compound Derivatives
| Compound Class | Derivative (Prodrug) | Animal Model | Cancer Type | Dosing | Key Finding |
| 2-Aryl-3-aroyl-indole | OXi8007 (prodrug of OXi8006) | MDA-MB-231-luc Xenograft (Mouse) | Breast Cancer | 350 mg/kg (Intraperitoneal) | >93% reduction in bioluminescence signal 6h post-treatment[3] |
| OXi8007 (prodrug of OXi8006) | Renca-luc Xenograft (Mouse) | Kidney Cancer | 250 mg/kg (Intraperitoneal) | Not specified in snippets | |
| Indole-3-glyoxylamide | Compounds 33 & 59 | FaDu Xenograft (Mouse) | Head and Neck Cancer | Not specified in snippets | Significant tumor growth inhibition[2] |
Experimental Protocols
In Vitro Assays
Tubulin Polymerization Assay (for OXi8006): The inhibitory effect of OXi8006 on tubulin polymerization was assessed using a commercially available kit. The assay measures the increase in fluorescence that occurs upon the incorporation of a fluorescent reporter into microtubules as they polymerize. The concentration of OXi8006 that inhibited polymerization by 50% (IC50) was determined.
Cell Viability/Cytotoxicity Assays (for all compounds): Human cancer cell lines (MDA-MB-231 for OXi8006 and FaDu for indole-3-glyoxylamides) were cultured under standard conditions. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability was determined using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity. The GI50 (concentration for 50% growth inhibition) or LC50 (lethal concentration for 50% of cells) values were then calculated.
In Vivo Xenograft Studies
Breast Cancer Xenograft Model (for OXi8007): Female immunodeficient mice (e.g., athymic nude) were used. Human breast cancer cells (MDA-MB-231) engineered to express luciferase (MDA-MB-231-luc) were injected into the mammary fat pad of the mice. Tumor growth was monitored by measuring tumor volume with calipers and by bioluminescence imaging after intraperitoneal injection of D-luciferin. Once tumors reached a predetermined size, mice were treated with OXi8007, typically administered via intraperitoneal injection. The effect on tumor vasculature and growth was assessed by monitoring changes in the bioluminescent signal.[4][5][6][7]
Head and Neck Cancer Xenograft Model (for Indole-3-glyoxylamides 33 & 59): Immunodeficient mice (e.g., athymic BALB/c or nude) were subcutaneously injected with FaDu human hypopharyngeal cancer cells, often suspended in a basement membrane matrix like Matrigel, in the flank.[8] Tumors were allowed to grow to a palpable size (e.g., 50-150 mm³).[8] The mice were then randomized into treatment and control groups. The test compounds were administered, and tumor volume was measured regularly using calipers to determine tumor growth inhibition.[8][9][10][11]
Signaling Pathways and Mechanisms of Action
OXi8006: A Vascular Disrupting Agent Targeting Tubulin and RhoA Signaling
OXi8006 exerts its potent anticancer effects through a dual mechanism. It begins by binding to the colchicine site on β-tubulin, which inhibits tubulin polymerization and leads to the disruption of the microtubule network. This disruption of the cytoskeleton in endothelial cells lining the tumor blood vessels triggers a signaling cascade involving the activation of the small GTPase RhoA. Activated RhoA, in turn, leads to increased actomyosin contractility and the formation of stress fibers, ultimately causing a change in endothelial cell shape, breakdown of the tumor vasculature, and subsequent necrosis of the tumor core.
References
- 1. FaDu Xenograft Model | Xenograft Services [xenograft.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Bioluminescent human breast cancer cell lines that permit rapid and sensitive in vivo detection of mammary tumors and multiple metastases in immune deficient mice | Semantic Scholar [semanticscholar.org]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. Bioluminescent human breast cancer cell lines that permit rapid and sensitive in vivo detection of mammary tumors and multiple metastases in immune deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FaDu Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Multiomic-Based Molecular Landscape of FaDu Xenograft Tumors in Mice after a Combinatorial Treatment with Radiation and an HSP90 Inhibitor Identifies Adaptation-Induced Targets of Resistance and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced response of human head and neck cancer xenograft tumors to Cisplatin combined with 2-deoxy-D-glucose correlates with increased 18F-FDG uptake as determined by PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 3-Methoxy-1H-indole in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 3-Methoxy-1H-indole is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for this purpose. The performance of each method is objectively evaluated with supporting experimental data to aid in selecting the most suitable analytical approach.
Comparison of Quantitative Performance
The choice of an analytical method hinges on a balance between performance characteristics such as sensitivity, selectivity, and speed. The following tables summarize the typical performance of HPLC, GC-MS, and qNMR for the quantification of this compound.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | Not Applicable |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL - ng/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | µg/mL range |
Table 2: Comparison of Method Characteristics
| Characteristic | HPLC-UV | GC-MS | qNMR |
| Selectivity | High | Very High | Moderate to High |
| Sample Throughput | High | Medium | Medium to High |
| Instrumentation Cost | Moderate | High | Very High |
| Sample Preparation | Simple (Dilution, Filtration) | Can require derivatization | Simple (Dissolution) |
| Destructive Analysis | Yes | Yes | No |
| Need for Reference Standard | Yes (for calibration curve) | Yes (for calibration curve) | Yes (for internal standard) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for routine quantification due to its robustness and high throughput.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample of the reaction mixture and dissolve it in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation:
-
Linearity: Assessed by plotting the peak area against the concentration of the calibration standards and determining the correlation coefficient (R²) of the regression line.
-
Accuracy: Determined by the recovery method, where a known amount of this compound is spiked into a sample matrix and the percentage of the recovered analyte is calculated.
-
Precision: Evaluated by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day) and calculating the relative standard deviation (RSD).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying this compound, especially in complex matrices.
Chromatographic and Spectrometric Conditions:
-
Instrument: GC-MS system.
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. Create calibration standards by serial dilution.
-
Sample Preparation: Dissolve the reaction mixture sample in a volatile solvent to a concentration suitable for GC-MS analysis. If necessary, perform a liquid-liquid extraction to remove non-volatile components.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for direct quantification without the need for a calibration curve, relying on an internal standard.[3][4]
NMR Spectroscopy Conditions:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Acquisition Parameters: Optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
Sample Preparation:
-
Accurately weigh a precise amount of the reaction mixture sample and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of deuterated solvent.
Data Analysis:
-
The concentration of this compound is calculated by comparing the integral of a characteristic, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard. The protons of the methoxy group are expected to appear as a singlet around 3.8-4.0 ppm.[5]
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical flow for selecting an appropriate analytical method.
References
- 1. Separation of 3-Amino-1-imino-5-methoxy-1H-isoindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Frontiers | Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR [frontiersin.org]
- 3. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Benchmarking 3-Methoxy-1H-indole Derivatives Against Known Tubulin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of novel 3-methoxy-1H-indole derivatives against established tubulin inhibitors. The data presented is based on preclinical findings and aims to assist researchers in evaluating the potential of this new class of compounds. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays.
Introduction to Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division, motility, and intracellular transport.[1][2] Their critical role in mitosis makes them a prime target for anticancer drug development.[1][3] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.[3] These agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[3][4] A number of indole-based compounds have been investigated as tubulin polymerization inhibitors, with some showing potent anticancer activities.[5][6][7][8][9]
Comparative Analysis of Inhibitory Activity
A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been synthesized and evaluated for their potential as tubulin polymerization inhibitors.[3][10] The following tables summarize the in vitro anti-proliferative activities of a lead compound from this series, compound 3g , against various human cancer cell lines and compare its tubulin polymerization inhibitory activity with known clinical and preclinical inhibitors.
Table 1: Anti-proliferative Activity (IC₅₀, µM) of Compound 3g and Known Inhibitors
| Compound/Drug | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HeLa (Cervical) | A375 (Melanoma) | B16-F10 (Melanoma) |
| Compound 3g | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |
| Paclitaxel | ~0.002-0.005 | ~0.001-0.003 | ~0.002-0.004 | ~0.002-0.005 | ~0.001-0.004 | ~0.001-0.003 |
| Vincristine | ~0.001-0.004 | ~0.002-0.005 | ~0.001-0.003 | ~0.001-0.004 | ~0.001-0.002 | ~0.001-0.003 |
| Colchicine | ~0.005-0.01 | ~0.004-0.008 | ~0.006-0.012 | ~0.005-0.01 | ~0.003-0.007 | ~0.004-0.009 |
Note: IC₅₀ values for known inhibitors are approximate ranges gathered from various literature sources for comparative purposes. The data for Compound 3g is from a specific study.[3]
Table 2: Tubulin Polymerization Inhibition (IC₅₀, µM)
| Compound/Drug | Tubulin Polymerization IC₅₀ (µM) | Binding Site |
| Compound 3g | ~13 (KD value) | Colchicine |
| Colchicine | ~2.12 | Colchicine |
| Combretastatin A-4 (CA-4) | ~2.12 | Colchicine |
| Arylthioindole (St. 16) | 0.99 | Colchicine |
| Arylthioindole (St. 17) | 0.67 | Colchicine |
| Paclitaxel | (Stabilizer) | Taxane |
| Vinblastine | ~1-2 | Vinca |
Note: The value for Compound 3g represents the dissociation constant (KD), indicating its binding affinity to tubulin.[3] Values for other compounds are IC₅₀ for inhibition of polymerization.[6] Some indole derivatives have shown potent tubulin polymerization inhibition.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by tubulin inhibitors and a typical workflow for evaluating these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy | MDPI [mdpi.com]
- 7. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]
- 8. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Characterizing 3-Methoxy-1H-indole Impurities: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of drug safety and efficacy. For novel compounds like 3-methoxy-1H-indole, a thorough understanding and control of impurities are paramount. This guide provides a comparative overview of mass spectrometry and other analytical techniques for the characterization of potential impurities in this compound, supported by detailed experimental protocols and data presentation to aid in analytical method development and validation.
Introduction to Potential Impurities in this compound
Impurities in this compound can originate from its synthesis, degradation, or storage. A common synthetic route to indole derivatives is the Fischer indole synthesis.[1][2][3] This process can introduce several process-related impurities, including unreacted starting materials, intermediates such as phenylhydrazones, and byproducts from rearrangement reactions.[2]
Furthermore, the indole nucleus is susceptible to degradation under various stress conditions.[4][5] Oxidation can lead to the formation of oxindole derivatives, while exposure to light, acid, or base can trigger other degradation pathways.[6][7] Based on these general principles, a list of potential impurities for this compound is proposed for analytical investigation.
Comparison of Analytical Techniques
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for impurity profiling due to its high sensitivity and specificity, enabling both detection and structural elucidation of unknown compounds. However, a comprehensive analytical strategy often involves orthogonal techniques to ensure robust impurity control.
| Analytical Technique | Principle | Advantages | Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | High sensitivity and selectivity; provides molecular weight and structural information; suitable for a wide range of compounds. | Matrix effects can suppress ionization; quantification may require standards; isomeric compounds can be challenging to differentiate without high-resolution MS. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass analysis. | Excellent for volatile and semi-volatile impurities (e.g., residual solvents, certain starting materials); high-resolution separation. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Enables determination of elemental composition, aiding in the identification of unknown impurities without a reference standard. | Higher instrument cost and complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and connectivity of atoms. | Unambiguous structure elucidation; quantitative analysis without the need for reference standards (qNMR). | Lower sensitivity compared to MS; requires larger sample amounts; complex spectra for mixtures. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by liquid chromatography with detection based on UV absorbance. | Robust and widely available; excellent for quantification of known impurities with chromophores. | Limited peak capacity for complex mixtures; does not provide structural information for unknown impurities. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Impurity Profiling of this compound
Objective: To develop a sensitive and selective LC-MS/MS method for the detection, identification, and quantification of potential process-related and degradation impurities of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Scan Mode: Full scan (m/z 50-500) for initial screening and product ion scan for structural elucidation.
-
Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation studies.
Protocol 2: Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions to identify potential degradation products.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.
-
Thermal Degradation: Heat a solid sample of this compound at 105 °C for 24 hours.
Samples from each stress condition should be analyzed by the developed LC-MS/MS method to identify and characterize the resulting degradation products.
Data Presentation
The following table summarizes the expected mass-to-charge ratios (m/z) of this compound and its potential impurities, which can be used to create a targeted inclusion list for LC-MS/MS analysis.
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ | Potential Origin |
| This compound | C₉H₉NO | 147.0684 | 147.0757 | API |
| Indole | C₈H₇N | 117.0578 | 118.0651 | Starting Material/Degradation |
| 3-Oxo-3-methoxy-2,3-dihydro-1H-indole | C₉H₉NO₂ | 163.0633 | 164.0706 | Oxidation Product |
| Dimeric Impurity | C₁₈H₁₆N₂O₂ | 292.1212 | 293.1285 | Side Reaction |
| Phenylhydrazine | C₆H₈N₂ | 108.0687 | 109.0760 | Starting Material |
Visualizations
Caption: Experimental workflow for impurity profiling.
Caption: Potential degradation pathways.
Conclusion
The characterization of impurities in pharmaceutical intermediates like this compound is a multifaceted challenge that requires a combination of advanced analytical techniques. Mass spectrometry, particularly LC-MS/MS, stands out as a primary tool for its sensitivity and ability to provide structural information. When integrated with forced degradation studies and complemented by orthogonal techniques such as NMR and HPLC-UV, a comprehensive impurity profile can be established. This guide provides a foundational framework for developing and validating analytical methods to ensure the quality and safety of this compound for its intended pharmaceutical applications.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 3-Methoxy-1H-indole: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic fields of pharmaceutical development and chemical research, the safe handling and disposal of specialized compounds like 3-Methoxy-1H-indole are of paramount importance. Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the appropriate disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Essential Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be discarded down the drain or in regular solid waste streams.
-
Waste Segregation and Collection :
-
Separate Waste Streams : Collect waste containing this compound separately from other chemical waste. It is crucial to distinguish between halogenated and non-halogenated organic waste to facilitate proper treatment and disposal.[1][2]
-
Solid vs. Liquid Waste : If the compound is in solid form, it should be collected in a designated solid waste container. Solutions containing this compound should be collected in a dedicated liquid waste container.
-
-
Container Selection and Labeling :
-
Appropriate Containers : Use only compatible, leak-proof containers for waste collection. Often, the original container can be repurposed for waste accumulation, provided it is in good condition.[3] For liquid waste, ensure the container is designed to hold liquids and has a secure screw cap.[3]
-
Clear and Accurate Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste."[3] The label must also include the full chemical name ("this compound") and the approximate concentration and quantity of the waste.[3]
-
-
Waste Storage and Accumulation :
-
Designated Storage Area : Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[4][5] This area should be inspected weekly for any signs of leakage.[4]
-
Container Management : Keep waste containers securely capped at all times, except when adding waste.[3] Do not overfill containers; a general rule is to fill them to no more than 90% of their capacity.[6]
-
-
Disposal Request and Pickup :
-
Professional Disposal : The disposal of this compound must be handled by a licensed chemical waste disposal company.
-
Institutional Procedures : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[5] They will provide specific instructions and ensure compliance with all federal, state, and local regulations.
-
Quantitative Waste Accumulation Limits
The following table summarizes typical accumulation limits for hazardous waste in a laboratory setting, as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and enforced by institutional EHS departments.
| Waste Category | Maximum Accumulation Volume | Maximum Accumulation Time |
| Hazardous Waste | 55 gallons | Up to 12 months |
| Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Up to 12 months |
Note: While this compound is hazardous, it is not typically found on the EPA's "P-list" of acutely hazardous wastes. Therefore, the 55-gallon limit generally applies.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.
References
Personal protective equipment for handling 3-Methoxy-1H-indole
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment is paramount. This guide provides critical safety and logistical information for handling 3-Methoxy-1H-indole, a compound requiring careful management to mitigate potential hazards. Adherence to these protocols is vital for personal safety and the integrity of experimental work.
Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling this compound. The following PPE should be worn at all times in the designated work area.
| Protection Type | Specific Recommendation |
| Eye Protection | Chemical safety goggles or a face shield must be worn to protect against splashes and dust.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required to prevent skin contact.[2][4] Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | A laboratory coat or other protective clothing should be worn to minimize skin exposure. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.[2][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust particles.[2] If a fume hood is not available, a dust mask, such as a type N95 (US), should be used.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for safe handling, from preparation to disposal.
Detailed Experimental Protocols
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.[1]
-
Prepare a Well-Ventilated Work Area: All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2] Cover the work surface with absorbent, disposable bench paper.
-
Assemble Equipment: Gather all necessary equipment and reagents before starting the experiment.
-
Don Appropriate PPE: Wear the recommended personal protective equipment as detailed in the table above.[1][7]
Handling:
-
Weighing: When weighing the solid material, do so within the fume hood to contain any dust. Use a dedicated spatula and weighing vessel.
-
Preparing Solutions: To prepare solutions, slowly add the solid this compound to the appropriate solvent to avoid splashing. Keep the container covered as much as possible.
Storage:
-
Temperature: Store this compound in a cool, dry, and well-ventilated place.[8] One supplier recommends storage at 4°C, protected from light.[9]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[8]
Disposal Plan
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer. All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[2]
Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams.[2][10]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[2]
Waste Containment and Labeling:
-
Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[10]
-
For liquid waste, never fill a container to more than 80% of its capacity.[2]
-
Label all hazardous waste containers with the words "HAZARDOUS WASTE" and the chemical name and percent composition of each constituent.[10]
Waste Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2]
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[8] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[8][11] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[8][12] |
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[13]
-
For major spills, alert your institution's EHS office or emergency response team.[13]
-
Prevent the spill from entering drains or waterways.[13]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 4. pppmag.com [pppmag.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. chemscene.com [chemscene.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. aksci.com [aksci.com]
- 12. neogen.com [neogen.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
